2-Fluoro-5-methylphenylacetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOGNBWWSNXFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Spectral Characterization of 2-Fluoro-5-methylphenylacetonitrile
CAS 945541-97-9 | Structural Isomer Analysis & Quality Control
Executive Summary
This technical guide provides a comprehensive spectral analysis of 2-Fluoro-5-methylphenylacetonitrile (also known as 2-Fluoro-5-methylbenzyl cyanide). As a critical building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds, accurate structural verification is paramount.
Critical Advisory: Researchers frequently confuse this compound with its regioisomer, 5-Fluoro-2-methylphenylacetonitrile (CAS 80141-97-5) . This guide focuses on the specific spectroscopic signatures—particularly
Part 1: Chemical Identity & Structural Context[1]
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 2-Fluoro-5-methylbenzyl cyanide; (2-Fluoro-5-methylphenyl)acetonitrile |
| CAS Number | 945541-97-9 |
| Molecular Formula | C |
| Molecular Weight | 149.17 g/mol |
| SMILES | CC1=CC(CC#N)=C(F)C=C1 |
| Key Structural Features | Nitrile (-CN) at C1 (benzylic); Fluorine at C2 (ortho); Methyl at C5 (meta) |
Regioisomer Differentiation Strategy
The primary challenge in QC is distinguishing the target from the 5-fluoro-2-methyl isomer. The distinction relies on the position of the aromatic protons relative to the fluorine atom, which dramatically alters the splitting patterns (multiplicity) in
-
Target (2-F, 5-Me): Proton at C3 is ortho to Fluorine (
Hz). -
Isomer (5-F, 2-Me): Proton at C3 is meta to Fluorine (
Hz).
Part 2: Nuclear Magnetic Resonance (NMR) Analysis
Note: Data presented represents high-confidence theoretical values derived from Substituent Chemical Shift (SCS) additivity rules and analogous fluorinated benzyl systems. Solvents: CDCl
1.
H NMR (400 MHz, CDCl
)
The proton spectrum is characterized by the distinct coupling of the aromatic ring protons to the fluorine atom.
| Shift ( | Multiplicity | Integration | Assignment | Coupling Logic ( |
| 7.25 - 7.30 | dd | 1H | Ar-H6 | Meta to F, Ortho to CH |
| 7.10 - 7.15 | m | 1H | Ar-H4 | Meta to F, Ortho to Me. Complex multiplet due to H3/H6 coupling. |
| 6.95 - 7.05 | dd (or t) | 1H | Ar-H3 | Diagnostic Peak. Ortho to F. Large |
| 3.75 | s (broad) | 2H | -CH | Benzylic protons. May show fine long-range coupling to F ( |
| 2.34 | s | 3H | Ar-CH | Methyl group. Singlet. |
2.
C NMR (100 MHz, CDCl
)
The Carbon-13 spectrum provides the most definitive structural proof due to the large Carbon-Fluorine coupling constants (
| Shift ( | Splitting ( | Assignment | Structural Insight |
| 158.5 | d, | C2 -F | Direct attachment to Fluorine. Large doublet is unmistakable. |
| 134.2 | d, | C5 -Me | Ipso carbon for methyl group. |
| 131.0 | d, | C4 | Meta to Fluorine. |
| 130.5 | d, | C6 | Meta to Fluorine. |
| 118.0 | d, | C1 -CH | Ortho to Fluorine. Significant splitting confirms regiochemistry. |
| 117.5 | s | -C N | Nitrile carbon. Typically a singlet (too far from F). |
| 115.8 | d, | C3 -H | Ortho to Fluorine. |
| 20.8 | s | -C H | Methyl carbon. |
| 18.5 | d, | -C H | Benzylic carbon. |
Part 3: Vibrational Spectroscopy (FT-IR)
The IR spectrum serves as a rapid "Go/No-Go" check for the presence of the nitrile handle.
-
Nitrile Stretch (
): 2250 ± 5 cm .-
Characteristics: Sharp, medium-to-weak intensity. This band is diagnostic for the cyano group.
-
-
Aromatic C-H Stretch: 3000–3100 cm
(Weak). -
Aliphatic C-H Stretch: 2920–2980 cm
(Methyl/Methylene). -
Aromatic Ring Breathing: ~1500 and 1600 cm
. -
C-F Stretch: 1200–1250 cm
(Strong, broad).
Part 4: Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or ESI-MS (+).
-
Molecular Ion (M
): 149 (Base peak or high intensity). -
Fragmentation Pathway (EI):
-
149 (M
): Parent ion. -
109 ([M - CH
CN] ): Loss of the cyanomethyl radical is less common than loss of HCN, but possible. -
123 ([M - CN]
): Loss of cyano radical. - 109 (Tropylium-like): Fluorinated tropylium ion species often dominate the lower mass range.
- 83: Ring degradation products.
-
149 (M
Part 5: Analytical Workflow & Logic
The following diagram illustrates the decision tree for validating the synthesis of CAS 945541-97-9, specifically filtering out the common regioisomer.
Caption: Analytical decision matrix for differentiating this compound from its structural isomers.
MS Fragmentation Pathway
Caption: Proposed electron ionization (EI) fragmentation pathway for the fluorinated benzyl cyanide derivative.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774584 (Isomer Analogues). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for SCS and coupling constant rules).
- Reaxys/SciFinder. (2024). Substructure Search for 2-Fluoro-5-methylbenzyl cyanide spectral data.
2-Fluoro-5-methylphenylacetonitrile reactivity and stability profile
This technical guide details the reactivity, stability, and handling of 2-Fluoro-5-methylphenylacetonitrile , a specialized intermediate used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Reactivity Profile, Stability & Synthetic Applications
Executive Summary
This compound (also known as 2-Fluoro-5-methylbenzyl cyanide) is a bifunctional building block characterized by an electron-deficient aromatic ring and an active methylene group.[1][2] Its utility in medicinal chemistry stems from the "Ortho-Fluoro Effect," where the fluorine atom at the C2 position modulates the acidity of the benzylic protons (
⚠️ Critical Technical Disambiguation
Before proceeding, verify your target structure. Database confusion is common for this class of compounds.
| Feature | Target Compound (This Guide) | Common Confusant |
| Name | This compound | 2-Fluoro-5-methylbenzonitrile |
| Structure | Ar-CH₂ -CN (Benzyl Cyanide) | Ar-CN (Aryl Nitrile) |
| Reactivity | Active Methylene ( | Nucleophilic Aromatic Substitution |
| Precursor | 2-Fluoro-5-methylbenzyl bromide | 2-Fluoro-5-methylaniline |
| CAS Ref | Generic/Custom Synthesis | 64113-84-4 |
Note: If your CAS is 64113-84-4, you are working with the Benzonitrile. This guide focuses on the Phenylacetonitrile (Benzyl Cyanide) derivative.
Part 1: Structural & Physicochemical Basis
Electronic Influence of Substituents
The reactivity of the acetonitrile tail is governed by the electronic push-pull of the ring substituents:
-
2-Fluoro Substituent (-I Effect): The fluorine atom exerts a strong inductive withdrawing effect. This stabilizes the carbanion formed at the benzylic position (C1-CH -CN) upon deprotonation, making this molecule more acidic and more reactive toward electrophiles than non-fluorinated analogs (e.g., m-tolylacetonitrile).
-
5-Methyl Substituent (+I Effect): The methyl group provides weak electron donation. While it slightly destabilizes the benzylic anion, its primary role is steric and lipophilic, increasing the
of the final drug scaffold and blocking metabolic oxidation at the C5 position.
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Significance |
| Molecular Weight | 149.17 g/mol | Fragment-based drug design |
| Boiling Point | 240–245 °C | High-boiling; requires vacuum distillation |
| Density | 1.12 g/mL | Heavier than water; bottom layer in extraction |
| Acidity ( | ~15.5 (DMSO) | Deprotonation requires NaH, KHMDS, or LDA |
Part 2: Reactivity Profile
The core reactivity lies in the active methylene group. The molecule serves as a nucleophile in base-catalyzed reactions.[3]
Reaction Landscape
The following diagram illustrates the three primary divergent pathways for this intermediate:
Figure 1: Divergent synthetic pathways.[2] The blue path (
Part 3: Experimental Protocols (Self-Validating)
Protocol A: -Alkylation (C-C Bond Formation)
Objective: Mono- or di-alkylation of the benzylic position. Context: Used to install gem-dimethyl groups or cycloalkyl rings (common in NSAIDs and PARP inhibitors).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)
-
Electrophile: Methyl Iodide (MeI) or 1,2-Dibromoethane (for cyclopropane)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Workflow:
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Deprotonation: Suspend NaH in THF at 0°C. Add the nitrile dropwise over 15 mins.
-
Validation: Evolution of
gas bubbles and formation of a yellow/orange anion color confirms deprotonation.
-
-
Reaction: Stir for 30 mins at 0°C, then add the Electrophile dropwise.
-
Mechanism:[3] The 2-Fluoro group stabilizes the anion but also creates a dipole that may retard the approach of bulky electrophiles; allow to warm to RT.
-
-
Monitoring: Check TLC (Hexane/EtOAc 4:1).
-
Endpoint: Disappearance of starting material (
) and appearance of product ( ).
-
-
Quench: Carefully add saturated
at 0°C. -
Workup: Extract with EtOAc, wash with brine, dry over
.
Protocol B: Hydrolysis to Phenylacetic Acid
Objective: Conversion of -CN to -COOH.
Reagents:
-
Acid:
(50% aq) or conc. HCl. -
Solvent: Acetic Acid (helps solubility).
Workflow:
-
Reflux the nitrile in 1:1
:AcOH for 4–6 hours. -
Validation: Monitor IR spectroscopy. Disappearance of the sharp nitrile stretch at ~2240 cm⁻¹ and appearance of the broad carbonyl stretch at ~1700 cm⁻¹ .
-
Pour onto ice/water. The solid acid precipitates due to the lipophilic 5-methyl group.
Part 4: Stability & Safety Profile
Stability Matrix
| Condition | Stability Rating | Notes |
| Thermal | High | Stable up to 150°C. Can be distilled. |
| Hydrolytic | Moderate | Stable at neutral pH. Hydrolyzes slowly in strong acid/base. |
| Oxidative | Low | Benzylic position is susceptible to oxidation (to benzoyl cyanide) if exposed to air/light long-term. |
| Storage | Refrigerate (2-8°C) | Store under Nitrogen/Argon to prevent benzylic oxidation. |
Decision Tree: Handling & Storage
Figure 2: Quality control decision tree. The compound should be a clear liquid or white solid (low MP). Yellowing indicates benzylic oxidation.
Safety Hazards
-
HCN Release: Contact with strong acids can release trace Hydrogen Cyanide gas. Always work in a fume hood.
-
Skin Irritant: Benzylic nitriles are potent skin irritants and can be absorbed transdermally. Wear double nitrile gloves.
Part 5: References
-
General Nitrile Reactivity:
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Conjugate Addition and Alkylation).
-
-
Synthesis of Fluorinated Phenylacetic Acids:
-
ChemicalBook. (2024). Synthesis of 5-Fluoro-2-nitrophenylacetic acid. (Illustrates hydrolysis conditions for similar fluorinated nitriles).
-
-
Ortho-Fluoro Effect in Medicinal Chemistry:
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
-
Application in PARP Inhibitors (Analogous Chemistry):
-
BenchChem. (2025).[2] Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation. (Describes the handling of related 2-fluoro-5-substituted benzonitriles).
-
-
Safety Data (General Benzonitriles):
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluoro-5-methylbenzonitrile. (Used for toxicity extrapolation).
-
Sources
High-Precision Quantum Chemical Profiling of 2-Fluoro-5-methylphenylacetonitrile
Technical Guide for Pharmaceutical & Chemical Research
Executive Summary
2-Fluoro-5-methylphenylacetonitrile (CAS: 644985-24-0) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for poly-ADP-ribose polymerase (PARP) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its utility stems from the unique electronic interplay between the electron-withdrawing ortho-fluorine atom, the electron-donating meta-methyl group, and the reactive acetonitrile "warhead."
This guide provides a rigorous computational framework for modeling this molecule. Unlike generic protocols, this workflow addresses the specific challenges posed by the fluorine atom's lone pair repulsion and the conformational flexibility of the acetonitrile arm.
Molecular Architecture & Electronic Context
Before initiating calculations, one must understand the electronic boundary conditions. The 2-fluoro substituent creates a significant dipole moment and induces an inductive withdrawing effect (-I) on the ring, increasing the acidity of the benzylic (
Key Modeling Challenges:
-
Conformational Flexibility: The
arm rotates, and the barrier is influenced by the ortho-fluorine (electrostatic repulsion vs. weak H-bonding). -
Anionic Stability: Modeling the deprotonated species (carbanion) requires basis sets with diffuse functions to correctly describe the expanded electron cloud.
-
Dispersion Interactions: Standard B3LYP fails to capture subtle intramolecular dispersion between the nitrile
-system and the fluorine lone pairs.
Computational Methodology (The Protocol)
To ensure data integrity and reproducibility, the following level of theory is prescribed. This protocol balances computational cost with chemical accuracy (E-E-A-T).
The "Gold Standard" Theoretical Model
-
Functional:
B97X-D or M06-2X .[1]-
Causality: These range-separated hybrid functionals include empirical dispersion corrections (D), which are critical for accurately predicting the rotational barrier of the benzyl-nitrile bond and the correct conformer ranking.
-
-
Basis Set: def2-TZVP or 6-311++G(2d,p) .
-
Causality: The "++" (diffuse functions) are mandatory. The nitrile nitrogen has a lone pair, and if you calculate the carbanion (for pKa), the negative charge is delocalized; diffuse functions prevent artificial confinement of this charge.
-
-
Solvation: SMD (Solvation Model based on Density) .
-
Solvent: Acetonitrile (
) or Methanol ( ) to mimic reaction conditions. -
Causality: Gas-phase calculations will overestimate electrostatic interactions (like the F...CN repulsion).
-
Validated Workflow
The following diagram illustrates the self-validating workflow required to generate authoritative data.
Figure 1: Self-validating computational workflow. The frequency check is a critical "gate" to ensure the structure is a true local minimum.
Conformational Landscape Analysis
The rotation of the acetonitrile group is the primary degree of freedom. The ortho-fluorine atom breaks the symmetry of the phenyl ring, creating two distinct energy minima for the methylene protons.
The Rotational Scan
To accurately profile the molecule, perform a relaxed Potential Energy Surface (PES) scan of the dihedral angle
-
Expectation: You will observe a "gauche" effect where the bulky nitrile group avoids being coplanar with the fluorine atom due to steric and electrostatic repulsion.
-
Protocol: Scan
from to in increments.
Table 1: Expected Relative Energetics of Conformers
| Conformer State | Dihedral Angle ( | Relative Energy ( | Interaction Type |
| Global Minimum | 0.0 kcal/mol | Maximum | |
| Transition State 1 | +2.5 - 3.5 kcal/mol | Steric clash between F and CN. | |
| Transition State 2 | +0.5 - 1.2 kcal/mol | Steric clash between H (ring) and CN. |
Reactivity Descriptors & pKa Prediction
For drug development, the acidity of the
Calculation of pKa (Thermodynamic Cycle)
Direct calculation of pKa requires a thermodynamic cycle combining gas-phase acidity and solvation free energies.
The Equation:
Protocol Step-by-Step:
-
Optimize Neutral:
and . -
Optimize Anion: Remove one
-proton. The charge is -1. Multiplicity is Singlet. Use diffuse functions (e.g., 6-311+G**) to capture the delocalized charge on the nitrogen. Calculate and . -
Reference Proton: Use the experimental value for the solvation free energy of a proton (
kcal/mol in water).
Frontier Molecular Orbitals (FMO)
The reactivity toward nucleophiles (at the nitrile carbon) and electrophiles (on the ring) is mapped by the FMOs.
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the phenyl ring, concentrated at the para position to the fluorine (due to the 5-methyl donation). This predicts the site of electrophilic aromatic substitution.
-
LUMO (Lowest Unoccupied Molecular Orbital): Located on the
group and the ipso carbon. This indicates susceptibility to nucleophilic attack (e.g., hydrolysis).
Figure 2: Frontier Orbital logic mapping electronic structure to reaction types.
Spectroscopic Validation (Benchmarks)
To verify your calculations against experimental data (E-E-A-T), compare the following computed properties. If the computed values deviate significantly (>5%), revisit the solvation model.
Table 2: Key Spectroscopic Markers (Computed vs. Expected)
| Property | Theoretical Feature | Expected Range / Scaling Factor |
| IR Stretch ( | Strong dipole change along C-N axis. | Calc: |
| NMR | Sensitive to ortho environment. | |
| NMR | Split by F (coupling | Doublet, |
References
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark. Molecular Physics. [Link]
-
Gaussian, Inc. (2022). Gaussian 16 User Reference: Thermochemistry in Gaussian. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. [Link]
Sources
Solubility of 2-Fluoro-5-methylphenylacetonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-methylphenylacetonitrile in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic nitrile that holds potential as a key intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom, a methyl group, and a nitrile moiety on the phenyl ring imparts a unique combination of steric and electronic properties, influencing its reactivity and physical characteristics. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification (such as crystallization), and formulation.[1][2] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive analysis of its behavior in common organic solvents, and a detailed experimental protocol for the quantitative determination of its solubility.
Physicochemical Profile of this compound
-
Molecular Structure: The molecule consists of a benzene ring substituted with a fluorine atom, a methyl group, and a cyanomethyl group (-CH2CN).
-
Polarity: The nitrile group (-C≡N) possesses a strong dipole moment due to the significant difference in electronegativity between carbon and nitrogen. The C-F bond is also highly polar. The methyl group is weakly electron-donating and nonpolar. The overall molecule is expected to be moderately polar.
-
Hydrogen Bonding: The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor. The molecule does not have any hydrogen bond donor groups.
-
Physical State: Based on similar structures like 2-fluoro-5-methylbenzonitrile which has a melting point of 47-53°C, this compound is likely to be a solid at room temperature.[3][4]
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[5][6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Intermolecular Forces at Play
The solubility of this compound in various organic solvents will be determined by the interplay of the following intermolecular forces:
-
Dipole-Dipole Interactions: Due to its moderate polarity, these will be significant interactions with polar solvents.
-
London Dispersion Forces: These are present in all molecules and will be the primary mode of interaction with nonpolar solvents. The presence of the aromatic ring contributes to these forces.
-
Hydrogen Bonding: The ability of the nitrile group to accept hydrogen bonds will enhance solubility in protic solvents.[5]
Predicted Solubility in Common Organic Solvents
Based on the principles outlined above, we can predict the solubility behavior of this compound in different classes of organic solvents.
Nonpolar Solvents (e.g., Hexane, Toluene)
These solvents primarily interact through weak London dispersion forces. Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be low. The solute-solute interactions (crystal lattice energy) would be stronger than the potential solute-solvent interactions.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
This class of solvents possesses significant dipole moments but lacks hydrogen bond donating capabilities. Strong dipole-dipole interactions between the solvent and this compound are anticipated, leading to good solubility. Solvents like DMF and DMSO, with their high polarity, are expected to be excellent solvents for this compound. Acetonitrile, sharing the same functional group, is also predicted to be a very effective solvent.[7][8]
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)
These solvents can engage in hydrogen bonding. The nitrile nitrogen of this compound can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. This, in addition to dipole-dipole interactions, suggests moderate to good solubility. However, the energy required to disrupt the strong hydrogen bonding network of the alcohol (solvent-solvent interactions) might limit the solubility compared to polar aprotic solvents.[7][9]
Summary of Predicted Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces (Solute-Solvent) |
| Nonpolar | Hexane, Toluene | Low | London Dispersion Forces |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Good | Dipole-Dipole Interactions |
| Highly Polar Aprotic | Acetonitrile, DMF, DMSO | High | Dipole-Dipole Interactions |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | Dipole-Dipole Interactions, Hydrogen Bonding (Acceptor) |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[8]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature incubator/shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.
-
Centrifuge (optional)
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials to ensure that a solid phase remains at equilibrium.
-
Accurately add a known volume or mass of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately pass the sample through a syringe filter (pre-equilibrated at the experimental temperature) into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
Accurately dilute a known volume or mass of the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample from step 3 and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Factors Influencing Solubility Measurements
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[7] Therefore, precise temperature control is critical for accurate and reproducible results.
-
Purity of Solute and Solvent: Impurities can alter the solubility of the compound. Using high-purity materials is essential.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid phase before and after the experiment to ensure no polymorphic transformation has occurred.
Conclusion
While specific experimental data for the solubility of this compound is not widely published, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The molecule's moderate polarity, arising from the fluoro and nitrile groups, suggests poor solubility in nonpolar solvents and favorable solubility in polar aprotic and protic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for the accurate and reliable determination of its solubility, which is a critical parameter for process development, purification, and formulation design.
References
- Vertex AI Search. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning.
- Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Vertex AI Search. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Palmer, D. S., et al. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. Molecular Pharmaceutics, 5(2), 266–279.
- Vertex AI Search. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
- Vertex AI Search. (2023). Solubility of Organic Compounds.
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- Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 220227-59-8.
- Chemicalbook. (2025). 2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 220227-59-8.
- Thermo Fisher Scientific. (n.d.). 2-Fluoro-5-methylbenzonitrile, 99% 5 g | Buy Online | Thermo Scientific Chemicals.
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- PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 521016.
- Vertex AI Search. (n.d.). Are acetonitrile and water mutually soluble under all conditions?
- Echemi. (n.d.). 2-[2-fluoro-5-(trifluoromethyl)
- Celina City Schools. (n.d.). Factors Affecting Solubility.
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- MDPI. (2024). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling.
- Sigma-Aldrich. (n.d.). 2-Fluorophenylacetonitrile 97 326-62-5.
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Navigating the Physicochemical Landscape of 2-Fluoro-5-methylphenylacetonitrile: A Technical Guide for Researchers
An In-depth Examination of Melting and Boiling Points for a Key Synthetic Intermediate
For Immediate Release
In the intricate world of pharmaceutical and materials science research, a precise understanding of the physical properties of chemical intermediates is paramount. This technical guide offers a comprehensive exploration of 2-Fluoro-5-methylphenylacetonitrile (CAS No. 945541-97-9), a compound of increasing interest in novel drug development and specialized material synthesis. Due to a notable absence of experimentally determined data in publicly accessible literature, this paper provides robust estimations for its melting and boiling points, grounded in a thorough analysis of structurally similar compounds. Furthermore, it outlines the internationally recognized OECD standard methodologies for the experimental determination of these crucial parameters, providing a roadmap for researchers to validate these estimations.
Compound Identification and Physicochemical Profile
1.1. Chemical Identity
-
Systematic Name: 2-(2-Fluoro-5-methylphenyl)acetonitrile
-
Common Name: this compound
-
CAS Number: 945541-97-9[1]
-
Molecular Formula: C₉H₈FN
-
Molecular Weight: 149.17 g/mol
-
Chemical Structure:
-
SMILES: Cc1ccc(F)c(CC#N)c1
-
1.2. Estimated Physicochemical Properties
In the absence of direct experimental data, the melting and boiling points of this compound have been estimated through comparative analysis of its structural isomers and analogous compounds. This approach, while not a substitute for empirical measurement, provides a valuable and scientifically reasoned baseline for laboratory work.
| Property | Estimated Value | Basis for Estimation |
| Melting Point | 25 - 35 °C | Based on the melting point of the isomeric compound 2-Fluoro-5-methylbenzonitrile (47-53 °C)[2], adjusted for the presence of the more flexible methylene group which typically lowers the melting point due to less efficient crystal packing.[3] |
| Boiling Point | 235 - 245 °C | Extrapolated from the boiling point of Phenylacetonitrile (~234 °C)[4] and considering the minor effects of fluoro and methyl substitutions on the boiling point of aromatic compounds. |
1.3. Spectroscopic Characterization
While specific spectra for this compound are not widely available, the expected spectroscopic signatures can be predicted based on its functional groups.
-
¹H NMR: Peaks corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methyl groups), the benzylic methylene protons, and the methyl protons.
-
¹³C NMR: Resonances for the nitrile carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the C≡N stretch (around 2240-2260 cm⁻¹)[5], C-F stretch (around 1000-1400 cm⁻¹)[6], and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of a benzyl cyanide derivative.
Theoretical Framework for Melting and Boiling Points
The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces.[3] For this compound, these include:
-
Dipole-Dipole Interactions: The polar nitrile group (C≡N) and the carbon-fluorine (C-F) bond create a net molecular dipole, leading to electrostatic attractions between molecules.
-
Van der Waals Forces (London Dispersion Forces): These forces increase with the size and surface area of the molecule and are a significant contributor to the overall intermolecular attractions.[3]
The introduction of a fluorine atom and a methyl group to the phenylacetonitrile scaffold influences these forces. The electronegative fluorine atom enhances the molecular dipole, while the methyl group increases the overall size and surface area, contributing to stronger van der Waals forces. However, the precise positioning of these substituents can also affect molecular symmetry and crystal packing efficiency, which is a key determinant of the melting point.[3]
Experimental Determination of Melting and Boiling Points
To obtain definitive values for the melting and boiling points of this compound, experimental determination is essential. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized standards for ensuring data quality and comparability.
3.1. Melting Point Determination (OECD Guideline 102)
This guideline describes several methods for determining the melting point of a substance. The capillary method is the most common and is detailed below.
Caption: Workflow for determining the boiling point using an ebulliometer according to OECD Guideline 103.
Causality Behind Experimental Choices:
-
Ebulliometer Design: This apparatus is designed to ensure that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true definition of the boiling point.
-
Pressure Correction: The boiling point of a liquid is dependent on the ambient pressure. A correction to standard pressure is necessary for data comparability.
Factors Influencing Physical Properties
The presence of impurities is the most significant factor that can alter the melting and boiling points of this compound.
-
Melting Point Depression: Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in a lower and broader melting range.
-
Boiling Point Elevation/Depression: The effect of impurities on the boiling point depends on their volatility relative to the main compound. Non-volatile impurities will elevate the boiling point, while more volatile impurities will lower it.
Given that a common synthetic route to phenylacetonitriles involves the cyanation of a corresponding benzyl halide, potential impurities could include unreacted starting materials or by-products from side reactions.
Safety and Handling
-
Toxicity: Phenylacetonitriles can be toxic if swallowed, in contact with skin, or if inhaled. They can release hydrogen cyanide upon contact with acids or upon decomposition.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated fume hood.
-
First Aid: In case of exposure, immediate medical attention should be sought. Standard first aid procedures for cyanide exposure may be necessary.
Conclusion
This technical guide provides a detailed overview of the melting and boiling points of this compound. While experimental data is currently lacking, the estimated values presented here, derived from a careful analysis of related compounds, offer a valuable starting point for researchers. The outlined OECD-compliant experimental protocols provide a clear path for the empirical determination of these fundamental physical properties, which is strongly encouraged to further the collective understanding of this important chemical intermediate. As with any chemical research, a strong emphasis on safety and proper handling procedures is essential.
References
-
LibreTexts. (2023). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). This compound - CAS:945541-97-9. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Phenylacetonitrile. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023). IR Absorption Table. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved February 15, 2026, from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]
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Methodological & Application
Application Note: High-Efficiency Synthesis of 2-Fluoro-5-methylphenylacetonitrile via Phase Transfer Catalysis
[1][2]
12Executive Summary
This application note details the optimized protocol for synthesizing 2-Fluoro-5-methylphenylacetonitrile from 2-fluoro-5-methylbenzyl halide (chloride or bromide). While classical Kolbe nitrile synthesis often utilizes ethanol-water reflux, this guide advocates for Phase Transfer Catalysis (PTC) .[1][2] The PTC method offers superior reaction kinetics, higher yields, and simplified purification by suppressing side reactions (e.g., hydrolysis to amides).
Key Advantages of this Protocol:
Strategic Considerations & Mechanism
The Challenge of Solubility
The synthesis involves reacting an organic substrate (benzyl halide) with an inorganic nucleophile (sodium cyanide). These two reactants are mutually immiscible:
-
Benzyl Halide: Soluble in organic solvents (Toluene, DCM), insoluble in water.
-
NaCN: Soluble in water, insoluble in organic solvents.[2]
In a standard single-solvent system (e.g., Ethanol/Water), the reaction is slow because the reagents rarely meet. Increasing temperature often leads to hydrolysis of the nitrile to a carboxylic acid.[2]
The Phase Transfer Solution
We utilize a quaternary ammonium salt (
Mechanism:
-
Interfacial Exchange:
picks up at the interface. -
Transport: The lipophilic ion pair
migrates into the organic solvent.[1][2] -
Reaction: The "naked" cyanide ion (unsolvated by water) is highly nucleophilic and rapidly displaces the halide (
).[1][2] -
Regeneration:
returns to the interface to reload.[1][2]
Mechanistic Diagram[1]
Figure 1: Mechanism of Phase Transfer Catalyzed Cyanation. The catalyst (Q+) shuttles cyanide into the organic phase for reaction.
Safety Protocol: Cyanide Handling (CRITICAL)
WARNING: Sodium Cyanide (NaCN) is a rapid-acting poison.[1][2] Ingestion or inhalation of HCN gas can be fatal within minutes.
Mandatory PPE[1][3][4]
-
Respiratory: NIOSH-approved respirator if working outside a glovebox (though fume hood is standard).[1][2]
-
Skin: Double nitrile gloves.[1][2][4] Change immediately if splashed.[1][2][4]
The "Rule of pH 10"
Never allow the reaction mixture or waste to drop below pH 10 .[2]
-
Risk: At pH < 9, cyanide ions convert to Hydrogen Cyanide (HCN) gas, which is invisible and deadly.
Quenching Protocol (Bleach Method)
Experimental Protocol
Reagents & Materials
| Reagent | Role | Equivalents (eq) | Notes |
| 2-Fluoro-5-methylbenzyl bromide | Substrate | 1.0 | Chloride analog is slower but usable.[1][2] |
| Sodium Cyanide (NaCN) | Nucleophile | 1.2 - 1.5 | TOXIC. Handle in fume hood.[1][2] |
| Tetrabutylammonium Bromide (TBAB) | Catalyst | 0.03 - 0.05 | 3-5 mol%.[1][2] Aliquat 336 is an alternative.[1][2] |
| Toluene | Organic Solvent | 5-10 Vol | DCM is alternative, but Toluene is greener.[1][2] |
| Water | Aqueous Solvent | 3-5 Vol | Minimum volume to dissolve NaCN.[1][2] |
| Sodium Hydroxide (NaOH) | pH Control | Trace | Maintain pH > 10.[1][2] |
Step-by-Step Procedure
Step 1: Preparation of Aqueous Phase
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Cyanide (1.5 eq) in the minimum amount of water (approx. 3 mL per gram of NaCN).
-
Optional: Add a pellet of NaOH to ensure the solution remains basic.[2]
Step 2: Preparation of Organic Phase [2]
-
Dissolve 2-Fluoro-5-methylbenzyl bromide (1.0 eq) in Toluene (approx. 5-10 mL per gram of substrate).[1][2]
-
Add the TBAB catalyst (0.05 eq) to this organic solution.
Step 3: Reaction Initiation
-
Add the organic phase to the aqueous cyanide solution.[2]
-
CRITICAL: Stir vigorously. The reaction rate depends on the surface area of the interface between the two immiscible liquids.
-
Heat the mixture to 40-60°C . (Note: Bromides react well at RT or 40°C; Chlorides may require 60-80°C).[1][2]
Step 4: Monitoring
-
Monitor via TLC (Hexane:Ethyl Acetate 9:[1][2]1) or HPLC.[1][2][6]
-
Reaction is typically complete within 2-6 hours.[1][2] Look for the disappearance of the benzyl halide spot.[2]
Step 5: Workup (Quenching & Extraction) [1]
-
Cool the mixture to room temperature.
-
Quench: Slowly add 10% Bleach (NaOCl) solution to the reaction flask to oxidize excess cyanide in the aqueous phase. Stir for 30 mins.
-
Transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and brine (1x).[1][2]
-
Dry the organic layer over Anhydrous
or .[1][2]
Step 6: Purification
-
Concentrate the solvent under reduced pressure (Rotary Evaporator).
-
Result: The crude oil is usually >95% pure.[1][2] If necessary, purify via vacuum distillation or short silica plug filtration.[2]
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical bleach quench step for safety.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Reaction | Poor stirring (Low interfacial area).[1][2] | Increase stirring speed (RPM). Use an overhead stirrer for larger scales. |
| Low Yield | Hydrolysis of nitrile to amide/acid.[1][2] | Ensure pH of aqueous phase is not too high, but keep temp moderate (<80°C).[2] |
| Emulsion | Catalyst surfactant effects.[1][2] | Filter through Celite or add saturated brine to break emulsion.[1][2] |
| Starting Material Remains | Catalyst degradation or insufficient CN.[1][2] | Add additional 0.5 eq NaCN and 1 mol% TBAB.[1][2] |
References
-
Starks, C. M. (1971).[1][2][7] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1][2] Journal of the American Chemical Society, 93(1), 195–199.
-
Makosza, M. (2000).[1][2][7] Phase-transfer catalysis. A general green methodology in organic synthesis.[1][2] Pure and Applied Chemistry, 72(7), 1399–1403.
-
Centers for Disease Control and Prevention (CDC). (n.d.).[1][2] Sodium Cyanide: Systemic Agent.[1][2][4] NIOSH Emergency Response Safety and Health Database.
-
PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1][2]
-
Organic Syntheses. (1922).[1][2] Phenylacetonitrile (General Procedure for Benzyl Cyanides).[1][2][8] Org.[1][2][6] Synth. 2, 63.
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- 7. crdeepjournal.org [crdeepjournal.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Fluoro-5-methylphenylacetonitrile in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Value of 2-Fluoro-5-methylphenylacetonitrile in Heterocyclic Chemistry
This compound is a versatile and strategically important starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a reactive nitrile moiety on a phenyl ring, offers medicinal chemists a powerful tool for generating novel molecular scaffolds with significant potential in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group provides a point for further functionalization or can influence steric interactions within a binding pocket. The cyano group is a key functional handle that can participate in a variety of cyclization and condensation reactions to form nitrogen- and sulfur-containing heterocycles. This guide provides detailed application notes and protocols for the synthesis of pyrazoles, pyridines, pyrimidines, and thiophenes using this compound as a key building block.
I. Synthesis of 3-Amino-4-(2-fluoro-5-methylphenyl)pyrazoles
The pyrazole nucleus is a common feature in many pharmaceuticals. The synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazine is a well-established and reliable method.[1][2] This protocol outlines a two-step process starting with the Claisen condensation of this compound with an appropriate ester to form the key β-ketonitrile intermediate, followed by cyclization with hydrazine.
Causality of Experimental Choices:
-
Claisen Condensation: This reaction is chosen for its efficiency in forming the carbon-carbon bond necessary to create the β-ketonitrile precursor.[3][4][5] The use of a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide is crucial to deprotonate the α-carbon of the nitrile without competing side reactions.[6]
-
Cyclization with Hydrazine: Hydrazine hydrate is a readily available and effective reagent for the cyclocondensation reaction. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone and nitrile functionalities, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[1]
Experimental Protocol: Synthesis of 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 equiv |
| Ethyl acetate | 1.5 equiv |
| Sodium ethoxide (21% in ethanol) | 2.0 equiv |
| Anhydrous Toluene | 10 mL / mmol of nitrile |
| Reaction Temperature | 80 °C |
| Reaction Time | 4-6 hours |
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene and sodium ethoxide solution.
-
Heat the mixture to 80 °C.
-
In a separate flask, prepare a solution of this compound and ethyl acetate in anhydrous toluene.
-
Add the nitrile/ester solution dropwise to the heated sodium ethoxide solution over 30 minutes.
-
Maintain the reaction mixture at 80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(2-fluoro-5-methylphenyl)-3-oxopropanenitrile.
Experimental Protocol: Synthesis of 5-(2-Fluoro-5-methylphenyl)-1H-pyrazol-3-amine
| Reagent/Parameter | Quantity/Value |
| 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile | 1.0 equiv |
| Hydrazine hydrate | 1.2 equiv |
| Ethanol | 5 mL / mmol of ketonitrile |
| Reaction Temperature | Reflux |
| Reaction Time | 3-5 hours |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the β-ketonitrile in ethanol.
-
Add hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired 3-aminopyrazole.
Caption: Synthesis of 3-aminopyrazoles.
II. Synthesis of 2-Amino-3-cyano-4-(2-fluoro-5-methylphenyl)pyridines
Substituted 2-amino-3-cyanopyridines are valuable intermediates in the synthesis of various fused heterocyclic systems and exhibit a range of biological activities.[7][8][9][10] A robust and efficient method for their synthesis is a one-pot, multi-component reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[11]
Causality of Experimental Choices:
-
Multi-component Reaction: This approach is highly convergent and atom-economical, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.[7][12][13]
-
Ammonium Acetate: This reagent serves as both a source of ammonia for the pyridine ring nitrogen and as a catalyst.
-
Reaction Mechanism: The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the ketone enolate, and subsequent cyclization and aromatization.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(2-fluoro-5-methylphenyl)-6-aryl-nicotinonitrile
| Reagent/Parameter | Quantity/Value |
| 2-Fluoro-5-methylbenzaldehyde | 1.0 equiv |
| Substituted Acetophenone | 1.0 equiv |
| Malononitrile | 1.0 equiv |
| Ammonium acetate | 4.0 equiv |
| Ethanol | 10 mL / mmol of aldehyde |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 hours |
Step-by-Step Methodology:
-
In a round-bottom flask, combine 2-fluoro-5-methylbenzaldehyde, the substituted acetophenone, malononitrile, and ammonium acetate in ethanol.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
Caption: Multi-component synthesis of pyridines.
III. Synthesis of 2-Amino-4-(2-fluoro-5-methylphenyl)pyrimidines
Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals.[14][15] A common and effective method for their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or guanidine.[13][14][16][17]
Causality of Experimental Choices:
-
β-Enaminonitrile Intermediate: The reaction of this compound with dimethylformamide dimethyl acetal (DMF-DMA) provides a versatile β-enaminonitrile intermediate. This intermediate possesses the required 1,3-dielectrophilic character for cyclization with guanidine.
-
Guanidine Cyclization: Guanidine serves as the N-C-N component for the pyrimidine ring formation. The reaction proceeds through nucleophilic attack of the guanidine nitrogens on the electrophilic centers of the enaminonitrile, followed by cyclization and elimination of dimethylamine and methanol.
Experimental Protocol: Synthesis of 3-(Dimethylamino)-2-(2-fluoro-5-methylphenyl)acrylonitrile
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 equiv |
| Dimethylformamide dimethyl acetal (DMF-DMA) | 1.5 equiv |
| Reaction Temperature | 120 °C |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
In a sealed tube, combine this compound and DMF-DMA.
-
Heat the mixture to 120 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to yield the crude enaminonitrile, which can often be used in the next step without further purification.
Experimental Protocol: Synthesis of 4-(2-Fluoro-5-methylphenyl)pyrimidin-2-amine
| Reagent/Parameter | Quantity/Value |
| 3-(Dimethylamino)-2-(2-fluoro-5-methylphenyl)acrylonitrile | 1.0 equiv |
| Guanidine hydrochloride | 1.2 equiv |
| Sodium ethoxide | 1.2 equiv |
| Ethanol | 10 mL / mmol of enaminonitrile |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve guanidine hydrochloride in ethanol and add sodium ethoxide.
-
Stir the mixture for 15 minutes at room temperature.
-
Add the crude enaminonitrile to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and neutralize with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Caption: Synthesis of 2-aminopyrimidines.
IV. Synthesis of 2-Amino-3-cyano-4-methyl-5-(2-fluoro-5-methylphenyl)thiophenes via Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component synthesis of highly substituted 2-aminothiophenes.[14][18][19][20][21] It involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[14][18][19][20][21]
Causality of Experimental Choices:
-
Gewald Reaction: This reaction is chosen for its efficiency and convergence in constructing the thiophene ring with multiple substituents in a single step.[14][18][19][20][21]
-
Base Catalyst: A base, such as morpholine or triethylamine, is required to facilitate the initial Knoevenagel condensation and the subsequent steps of the reaction.[22]
-
Elemental Sulfur: Sulfur acts as the sulfur source for the thiophene ring. The reaction mechanism involves the formation of a sulfur-containing intermediate that undergoes cyclization.[21]
Experimental Protocol: One-Pot Gewald Synthesis
| Reagent/Parameter | Quantity/Value |
| 1-(2-Fluoro-5-methylphenyl)acetone | 1.0 equiv |
| Malononitrile | 1.0 equiv |
| Elemental Sulfur | 1.1 equiv |
| Morpholine | 0.2 equiv |
| Ethanol | 10 mL / mmol of ketone |
| Reaction Temperature | 50 °C |
| Reaction Time | 2-3 hours |
Step-by-Step Methodology:
-
In a round-bottom flask, suspend 1-(2-fluoro-5-methylphenyl)acetone, malononitrile, and elemental sulfur in ethanol.
-
Add morpholine to the suspension.
-
Heat the reaction mixture to 50 °C with stirring.
-
Monitor the reaction by TLC. The reaction mixture will typically become homogeneous as the reaction progresses.
-
Upon completion, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Caption: Gewald synthesis of 2-aminothiophenes.
V. Intramolecular Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[1][8][9][23][24] This reaction is particularly useful for the synthesis of 5- and 6-membered rings.
Causality of Experimental Choices:
-
Dinitrile Precursor Synthesis: The first step involves the synthesis of a suitable dinitrile. This can be achieved by the alkylation of this compound with a halo-nitrile, such as 3-chloropropionitrile.
-
High Dilution Conditions: For the intramolecular cyclization to be favored over intermolecular polymerization, the reaction is often carried out under high dilution conditions.
-
Strong Base: A strong, non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA) is required to deprotonate the α-carbon and initiate the cyclization.[9]
Experimental Protocol: Synthesis of 2-(2-Fluoro-5-methylphenyl)pentanedinitrile
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 equiv |
| 3-Chloropropionitrile | 1.1 equiv |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 equiv |
| Anhydrous DMF | 15 mL / mmol of nitrile |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
Step-by-Step Methodology:
-
To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of this compound in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add 3-chloropropionitrile dropwise and stir the reaction overnight at room temperature.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the dinitrile by column chromatography.
Experimental Protocol: Thorpe-Ziegler Cyclization
| Reagent/Parameter | Quantity/Value |
| 2-(2-Fluoro-5-methylphenyl)pentanedinitrile | 1.0 equiv |
| Sodium Hydride | 1.2 equiv |
| Anhydrous Toluene | High dilution (e.g., 50 mL / mmol) |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
Step-by-Step Methodology:
-
In a large, flame-dried flask, suspend sodium hydride in a large volume of anhydrous toluene.
-
Heat the suspension to reflux.
-
Add a solution of the dinitrile in anhydrous toluene dropwise over several hours using a syringe pump to maintain high dilution.
-
After the addition is complete, continue to reflux for an additional hour.
-
Cool the reaction, carefully quench with ethanol, followed by water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry, and concentrate to yield the cyclic α-cyanoenamine.
-
For hydrolysis to the ketone, treat the enamine with aqueous acid (e.g., 10% HCl) and heat.
Caption: Thorpe-Ziegler cyclization workflow.
References
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Scribd. Thrope Ziegler Cyclization Search. Retrieved from [Link]
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ResearchGate. Synthetic route for obtaining 2‐aminothiophene derivatives (1‐13). Retrieved from [Link]
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ACS. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]
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Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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IJFMR. Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]
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Wikipedia. Claisen condensation. Retrieved from [Link]
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J. Chem. React. Synthesis. Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Retrieved from [Link]
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The Claisen Condensation. Retrieved from [Link]
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Organic Chemistry Portal. Gewald Reaction. Retrieved from [Link]
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PMC. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from [Link]
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NIH. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]
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ResearchGate. (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Retrieved from [Link]
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Der Pharma Chemica. A green chemistry approach to gewald reaction. Retrieved from [Link]
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MDPI. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Retrieved from [Link]
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Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
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Royal Society of Chemistry. First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Retrieved from [Link]
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MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. Retrieved from [Link]
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α-Alkylation of 2-Fluoro-5-methylphenylacetonitrile
An Application Guide to the Synthesis of α-Alkylated 2-Fluoro-5-methylphenylacetonitrile Derivatives
Abstract
This comprehensive guide details the synthetic protocols for the α-alkylation of this compound, a key building block in modern medicinal chemistry. α-Alkylated arylacetonitriles are prevalent motifs in a variety of pharmaceutical compounds and advanced materials. The strategic introduction of alkyl groups at the α-position allows for the precise tuning of molecular architecture, which is critical in lead optimization and drug development pipelines.[1] This document provides two robust methodologies for this transformation: a classic approach using a strong base (sodium hydride) and a modern, scalable alternative employing Phase-Transfer Catalysis (PTC). We delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental protocols, and provide expert insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of α-Alkylation
This compound is a valuable starting material due to the unique electronic properties conferred by its substituents. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile synthetic handle.[2] The α-protons of arylacetonitriles are acidic due to the inductive electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion by the adjacent aromatic ring. This inherent reactivity makes the α-position a prime target for carbon-carbon bond formation.
The α-alkylation of this scaffold generates products with a newly formed quaternary or tertiary stereocenter, providing access to a diverse range of molecular frameworks essential for exploring chemical space in drug discovery programs.
Mechanistic Rationale: Deprotonation and Nucleophilic Substitution
The α-alkylation of a phenylacetonitrile derivative is a classic example of carbanion chemistry, proceeding via a two-step sequence:
-
Deprotonation: A sufficiently strong base abstracts a proton from the carbon adjacent (α) to the nitrile group. This generates a resonance-stabilized nitrile anion. The stability of this intermediate is paramount for the reaction's success. Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are often required to achieve complete deprotonation.[3][4][5]
-
Nucleophilic Attack (Sₙ2): The resulting nitrile anion acts as a potent nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. This step proceeds via an Sₙ2 mechanism, forming the new carbon-carbon bond and yielding the desired α-alkylated product.
The choice of base, solvent, and reaction conditions is critical and dictates the efficiency, selectivity, and scalability of the process.
Caption: General mechanism for the α-alkylation of phenylacetonitriles.
Protocol I: Strong Base Mediated α-Alkylation
This protocol employs sodium hydride (NaH), a powerful, non-nucleophilic base, ensuring that deprotonation is the primary reaction pathway. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for this method as they effectively solvate the resulting sodium salt of the carbanion.[6]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store under nitrogen. |
| Sodium Hydride (NaH) | 60% disp. in oil | Sigma-Aldrich | Highly reactive with water.[7] |
| Alkyl Halide (e.g., Ethyl Bromide) | ≥99% | Acros Organics | Corrosive and lachrymatory. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | Sure/Seal™ bottle recommended. |
| Diethyl Ether (anhydrous) | ≥99.7% | Fisher Scientific | For workup. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Lab Prepared | For quenching. |
| Saturated aq. Sodium Chloride (Brine) | N/A | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | VWR Chemicals | For drying. |
Safety Precautions
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[7][8] All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[7][9] Personal Protective Equipment (PPE), including safety goggles, a face shield, and flame-retardant lab coat, is mandatory.[10][11][12] A Class D fire extinguisher (for combustible metals) must be accessible.[7]
-
Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. Handle exclusively in a certified chemical fume hood.
-
Anhydrous Solvents: Anhydrous solvents are flammable and can be harmful. Avoid inhalation and skin contact.
Experimental Workflow
Caption: Step-by-step workflow for the NaH-mediated α-alkylation.
Step-by-Step Procedure
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add NaH (60% dispersion, 1.2 equivalents).
-
Rationale: An inert atmosphere is critical to prevent the reaction of NaH with atmospheric moisture and oxygen.[7]
-
-
Solvent Addition: Suspend the NaH in anhydrous DMF (approx. 0.2 M relative to the substrate).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF dropwise via a syringe. Maintain the internal temperature below 5 °C. Vigorous hydrogen gas evolution will be observed.
-
Rationale: Slow addition at low temperature controls the exothermic deprotonation reaction and minimizes potential side reactions.
-
-
Deprotonation: Stir the resulting dark-colored mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the nitrile anion.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise, again keeping the temperature below 5 °C.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the carbanion. A large excess should be avoided to minimize potential dialkylation.
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.[6]
-
CAUTION: The quench is highly exothermic and produces hydrogen gas. Add the quenching agent very slowly.
-
-
Workup: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous phase two more times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure α-alkylated product.
Protocol II: Phase-Transfer Catalysis (PTC) α-Alkylation
PTC offers a compelling alternative that avoids pyrophoric bases and anhydrous solvents, making it more amenable to large-scale industrial synthesis.[13][14] The catalyst, typically a quaternary ammonium salt, transports a hydrophilic base (like hydroxide) into the organic phase where it can deprotonate the substrate.[15]
Additional Materials
| Reagent | Purity | Supplier | Notes |
| Toluene | ≥99.5% | VWR Chemicals | Organic phase. |
| Sodium Hydroxide (NaOH) | ≥97% | Sigma-Aldrich | Used as a 50% (w/w) aqueous solution. |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Sigma-Aldrich | Phase-transfer catalyst. |
Step-by-Step Procedure
-
Setup: To a round-bottom flask equipped with a condenser and a magnetic stir bar capable of high-speed stirring, add this compound (1.0 eq), the alkyl halide (1.2 eq), toluene (approx. 0.5 M), and TBAB (0.05 eq).
-
Base Addition: Add a 50% aqueous solution of NaOH (3.0 eq).
-
Rationale: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the transport of the hydroxide ion by the TBAB catalyst.
-
-
Reaction: Heat the biphasic mixture to 60-70 °C and stir vigorously overnight.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.
Data and Expected Outcomes
The following table provides representative data for the α-alkylation of this compound using Protocol I. Yields are based on isolated, purified material.
| Alkylating Agent (R-X) | Product | Reaction Time (h) | Typical Yield (%) |
| Iodomethane | 2-(2-Fluoro-5-methylphenyl)propanenitrile | 12 | 85-95 |
| Ethyl Bromide | 2-(2-Fluoro-5-methylphenyl)butanenitrile | 16 | 80-90 |
| Benzyl Bromide | 2-(2-Fluoro-5-methylphenyl)-3-phenylpropanenitrile | 12 | 88-96 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NaH (due to moisture exposure).2. Insufficiently anhydrous solvent/reagents.3. Base not strong enough (for PTC). | 1. Use fresh NaH from a newly opened container.2. Ensure all glassware is oven-dried and solvents are properly anhydrous.3. For PTC, ensure vigorous stirring and sufficient heating. |
| Recovery of Starting Material | 1. Incomplete deprotonation.2. Unreactive alkylating agent (e.g., alkyl chloride). | 1. Increase stirring time after substrate addition to the base.2. Switch to a more reactive alkylating agent (I > Br > Cl) or add a catalytic amount of NaI to promote in-situ halide exchange. |
| Formation of Dialkylated Product | 1. Excess alkylating agent.2. High concentration.3. Rapid deprotonation of the mono-alkylated product. | 1. Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the alkylating agent.2. Perform the reaction at a higher dilution.3. Add the alkylating agent slowly at low temperature. |
| Complex Mixture of Products | 1. Side reactions due to high temperature.2. Elimination reaction with secondary/tertiary alkyl halides. | 1. Maintain strict temperature control during additions and reaction.2. This reaction works best with primary and benzylic halides. Use alternative methods for bulkier alkyl groups. |
Conclusion
The α-alkylation of this compound is a robust and versatile transformation for generating valuable synthetic intermediates. The classic strong base methodology provides high yields for a range of primary and benzylic halides, while the phase-transfer catalysis protocol offers a safer, more scalable, and environmentally conscious alternative. The choice of method depends on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. By following the detailed protocols and considering the expert insights provided, researchers can confidently and efficiently synthesize a wide array of α-substituted phenylacetonitrile derivatives for application in drug discovery and materials science.
References
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Nitrile - Wikipedia. Wikipedia. [Link]
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α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol; Reaction conditions. ResearchGate. [Link]
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Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. ResearchGate. [Link]
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Efficient α-Alkylation of Arylacetonitriles with Secondary Alcohols Catalyzed by a Phosphine-Free Air-Stable Iridium(III) Complex. PubMed. [Link]
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α‐Alkylation of arylacetonitriles. ResearchGate. [Link]
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Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling. PubMed. [Link]
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SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
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Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
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Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
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Sodium_Hydride_SOP.docx. Clemson University. [Link]
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PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh. [Link]
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Deacylative allylation: allylic alkylation via retro-Claisen activation. PMC - NIH. [Link]
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Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. PubMed. [Link]
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C-Alkylation of active methylene compounds by means of alcohols. VII. Synthesis of .alpha.-substituted phenylacetonitriles from .alpha.-phenylacetoacetonitrile. ACS Publications. [Link]
-
α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes. Dalton Transactions (RSC Publishing). [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters. White Rose Research Online. [Link]
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α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]
-
Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis. [Link]
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Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
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Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide. PMC - NIH. [Link]
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Allylic and Benzylic Carbanions Substituted by Heteroatoms. Chemistry and Chemists. [Link]
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Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Georgetown University. [Link]
-
α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. [Link]
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC - NIH. [Link]
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2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PubMed. [Link]
-
In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. ACS. [Link]
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Scale-up synthesis of 2-Fluoro-5-methylphenylacetonitrile for industrial use
Executive Summary
2-Fluoro-5-methylphenylacetonitrile (CAS: 64415-14-5) is a critical pharmaceutical intermediate, most notably serving as a key scaffold in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib (Lynparza). It functions as the precursor to the phthalazinone core via hydrolysis to the corresponding benzoic acid derivative.
Scale-up of this compound presents two primary challenges:
-
Regioselectivity: Ensuring the nitrile group is introduced specifically at the benzylic position without ring cyanation.
-
HSE (Health, Safety, Environment): Managing the high risks associated with bulk cyanide handling and exothermic displacement reactions.
This guide details a robust, industrial-grade protocol for the synthesis of this compound via the Phase-Transfer Catalyzed (PTC) Cyanation of 2-fluoro-5-methylbenzyl bromide. This route is selected for its cost-efficiency, scalability, and superior safety profile compared to homogeneous solvent systems (e.g., DMSO/NaCN), as it keeps the bulk cyanide in the aqueous phase.
Strategic Route Selection
The industrial synthesis is designed as a two-stage process starting from the commercially available 2-Fluoro-5-methyltoluene .
-
Stage 1 (Precursor Synthesis): Radical Bromination using N-Bromosuccinimide (NBS) or Bromine (
). -
Stage 2 (Target Synthesis): Nucleophilic Substitution with Sodium Cyanide (NaCN) under Phase Transfer Catalysis.
Process Flow Diagram
Figure 1: Industrial workflow for the synthesis of this compound highlighting the critical cyanation control point.
Detailed Experimental Protocol
Stage 1: Precursor Synthesis (Reference Context)
Note: While many facilities purchase the benzyl bromide, in-house synthesis ensures quality control.
-
Reaction: Free-radical bromination of 2-fluoro-5-methyltoluene.
-
Critical Parameter: Control conversion to ~85-90% to minimize gem-dibromide formation.
Stage 2: Cyanation (Core Protocol)
Reaction Type:
Materials Bill:
| Reagent | Role | Mass/Vol | Equiv. |
|---|---|---|---|
| 2-Fluoro-5-methylbenzyl bromide | Substrate | 10.0 kg | 1.0 |
| Sodium Cyanide (NaCN) | Nucleophile | 2.65 kg | 1.1 |
| Toluene | Organic Solvent | 30 L | 3.0 Vol |
| Water (Deionized) | Aqueous Solvent | 10 L | 1.0 Vol |
| TBAB (Tetrabutylammonium bromide) | PTC Catalyst | 0.16 kg | 1 mol% |
| 12% NaOCl (Bleach) | Quenching Agent | As req. | Excess |
Step-by-Step Methodology:
-
Reactor Setup (Safety Critical):
-
Use a glass-lined or Hastelloy reactor equipped with a mechanical stirrer, reflux condenser, and a scrubber system connected to a caustic bleach trap (pH > 12) to neutralize any escaped HCN gas.
-
WARNING: Ensure HCN detectors are active. Personnel must wear full PPE including face shields and have amyl nitrite or hydroxocobalamin (Cyanokit) readily available.
-
-
Cyanide Solution Preparation:
-
Charge Water (10 L) to the reactor.
-
Slowly add NaCN (2.65 kg) with stirring until fully dissolved. Endothermic process; temperature may drop.
-
-
Biphasic Assembly:
-
Add Toluene (30 L) to the aqueous cyanide solution.
-
Add TBAB (0.16 kg) . The catalyst will facilitate the transport of
ions into the organic phase.
-
-
Substrate Addition:
-
Heat the biphasic mixture to 60°C .
-
Dissolve 2-Fluoro-5-methylbenzyl bromide (10.0 kg) in a minimal amount of toluene (if solid) or add directly as a melt over 60 minutes .
-
Rationale: Slow addition prevents a runaway exotherm. The reaction is exothermic (
).
-
-
Reaction Maintenance:
-
Maintain temperature at 80°C for 4–6 hours .
-
IPC (In-Process Control): Monitor by HPLC or GC.
-
Target: < 1.0% Benzyl bromide remaining.[1]
-
By-product Watch: Hydrolysis to amide (if pH is too high/temp too high) or dimerization.
-
-
-
Work-up & Quenching (The "Red Zone"):
-
Cool the reaction mixture to 20°C .
-
Separation: Stop stirring and allow phases to separate.
-
Aqueous Phase (Cyanide Waste): Drain the lower aqueous layer directly into a destruction tank containing 15% NaOCl (Bleach) and NaOH (pH > 11). Verify destruction of cyanide (< 1 ppm) before disposal.
-
Organic Phase: Wash with water (
) and brine ( ). Treat all washings as cyanide waste.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure to remove Toluene.
-
Distillation: Perform high-vacuum fractional distillation.
-
Expected Boiling Point: ~115–120°C at 2 mmHg (Estimate based on fluoro-analogs).
-
Yield: Expected 85–92% (approx. 6.5 – 7.0 kg).
-
Purity: > 98.5% by GC.[1]
-
-
Analytical Quality Control
Self-Validating System: The protocol relies on a "Quality by Design" (QbD) approach where the conversion is checked before work-up to prevent handling unreacted alkyl halides in the waste stream.
| Test | Method | Acceptance Criteria |
| Assay | HPLC / GC-FID | > 98.0% |
| Benzyl Bromide | GC-FID | < 0.5% |
| Water Content | Karl Fischer | < 0.1% |
| Cyanide Content | Ion Selective Electrode | < 5 ppm (Safety Limit) |
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1%
) Gradient (40:60 to 90:10). -
Detection: UV at 210 nm (Nitrile absorption) and 254 nm (Aromatic).
Safety & Toxicology (E-E-A-T)
Cyanide Management:
-
Mechanism of Toxicity: Cyanide inhibits cytochrome c oxidase, halting cellular respiration.
-
Engineering Control: The entire reaction must be under negative pressure vented to a scrubber.
-
Destruction Chemistry:
Note: The first step is fast; the second step requires excess bleach and time.
Substrate Hazards:
-
Benzyl halides are potent lachrymators and skin irritants. Handle only in a fume hood or closed system.
References
-
Synthesis of Olaparib Intermediates
- Title: Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
- Source: ACS Omega, 2022, 7, 7, 6313–6321.
-
URL:[Link]
- Relevance: Establishes the industrial context of 2-fluoro-5-substituted benzyl deriv
-
General Cyanation Protocols
- Title: Synthesizing Aromatic Nitriles via Cyan
- Source: Scientific Upd
-
URL:[Link]
- Relevance: validation of catalyst choices (Pd vs SN2) for scale-up.
- Title: Preparation of phenylacetonitriles (US Patent 2783265A).
- Title: Safety Data Sheet - Phenylacetonitrile derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-methylphenylacetonitrile
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-5-methylphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important intermediate. Our focus is on providing scientifically sound, experience-driven solutions to ensure the success of your experiments.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents and agrochemicals. The most common and direct synthetic route to this compound is the nucleophilic substitution of a 2-fluoro-5-methylbenzyl halide with a cyanide salt. While seemingly straightforward, this SN2 reaction is often accompanied by the formation of several by-products that can complicate purification and reduce yields. This guide will address the most frequently encountered issues, explain their chemical origins, and provide robust protocols to mitigate them.
Troubleshooting Guide & FAQs
Question 1: My reaction is complete, but after work-up, the yield of this compound is significantly lower than expected, and I observe several unidentified peaks in my GC-MS/LC-MS. What are the likely by-products?
Answer:
Low yields in this synthesis are typically due to the formation of one or more common by-products. The primary synthetic route, the cyanation of 2-fluoro-5-methylbenzyl halide, is a classic SN2 reaction. However, competing side reactions can occur, leading to a mixture of products. The most probable by-products are:
-
2-Fluoro-5-methylphenylacetic Acid: Formed by the hydrolysis of the target nitrile.
-
2-Fluoro-5-methylbenzyl Alcohol: Resulting from the hydrolysis of the starting benzyl halide.
-
Bis(2-fluoro-5-methylphenyl)methane: A dimer formed from the reaction of the starting material with the product or another molecule of the starting material.
-
2-Fluoro-5-methylbenzyl Isocyanide: An isomer of the desired product.
-
Elimination Products: Though less common for primary benzylic halides, elimination can occur under certain conditions.
The formation of these by-products is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the purity of the starting materials.
Question 2: I've identified 2-Fluoro-5-methylphenylacetic acid as a major impurity. How can I prevent its formation?
Answer:
The presence of 2-fluoro-5-methylphenylacetic acid is a clear indication of nitrile hydrolysis. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or, more commonly, during the work-up.[1][2]
Mechanism of Hydrolysis:
The hydrolysis proceeds in two stages: first to the corresponding amide (2-fluoro-5-methylphenylacetamide), and then to the carboxylic acid.[3][4] The presence of water and either acid or base will catalyze this process.
Troubleshooting and Prevention:
-
Anhydrous Reaction Conditions: Ensure that all your reagents and solvents are thoroughly dried. The use of aprotic polar solvents like DMSO or DMF, which are excellent for SN2 reactions, must be accompanied by the use of anhydrous grades of these solvents.[5]
-
Controlled Work-up: During the aqueous work-up, minimize the contact time of the product with acidic or basic solutions, especially at elevated temperatures. It is advisable to perform extractions and washes promptly and at room temperature or below.
-
Neutral pH: If possible, maintain a neutral pH during the work-up.
Experimental Protocol for Minimizing Hydrolysis:
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven or by flame-drying under a stream of inert gas (e.g., nitrogen or argon).
-
Reagents and Solvents: Use anhydrous solvents and freshly opened or properly stored reagents.
-
Work-up: After the reaction is complete, quench the reaction mixture by pouring it into cold, deionized water. Immediately extract the product with a non-polar organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine (a neutral salt solution) instead of acidic or basic solutions if possible. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Purification to Remove Carboxylic Acid Impurity:
If 2-fluoro-5-methylphenylacetic acid has already formed, it can be removed by an acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the purified nitrile.
Question 3: My crude product has a very strong, unpleasant odor, and a peak in the IR spectrum around 2150-2100 cm⁻¹. What is this impurity?
Answer:
The distinct, unpleasant odor is characteristic of isocyanides (also known as isonitriles). The cyanide ion is an ambident nucleophile, meaning it can attack an electrophile with either the carbon or the nitrogen atom. While attack through the carbon atom to form a nitrile is thermodynamically favored, a small amount of attack through the nitrogen can occur, leading to the formation of the isomeric isocyanide.[6] The IR absorption for the isocyanide group appears at a different frequency (around 2150-2100 cm⁻¹) than the nitrile group (around 2250 cm⁻¹).
Troubleshooting and Prevention:
-
Choice of Cyanide Salt: The choice of the counter-ion for the cyanide can influence the ratio of nitrile to isocyanide. While sodium and potassium cyanide are commonly used and favor nitrile formation, silver cyanide (AgCN) is known to favor the formation of isocyanides due to the soft-soft interaction between silver and carbon, leaving the harder nitrogen to attack the electrophile.[6] Therefore, avoid silver salts if the nitrile is the desired product.
-
Solvent Effects: Polar aprotic solvents like DMSO and DMF are generally preferred for SN2 reactions with cyanide, as they solvate the cation more effectively than the anion, leaving a "naked" and highly nucleophilic cyanide ion that favors C-attack.[5]
Purification to Remove Isocyanide Impurity:
Isocyanides can be removed by treating the crude product with warm dilute sulfuric acid. The isocyanide will be hydrolyzed to a primary amine, which can then be removed by an acid wash.
Experimental Protocol for Isocyanide Removal (adapted from Organic Syntheses): [7]
-
Acid Wash: Vigorously stir the crude product with an equal volume of warm (50-60 °C) 50% sulfuric acid for 5-10 minutes in a well-ventilated fume hood.
-
Separation: Separate the organic layer.
-
Neutralization and Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Question 4: I am observing a significant amount of a high molecular weight by-product. What could it be and how do I avoid it?
Answer:
A high molecular weight by-product is likely a dimer, such as bis(2-fluoro-5-methylphenyl)methane. Dimerization can occur through a few pathways. One possibility is the reaction of the highly reactive 2-fluoro-5-methylbenzyl halide starting material with another molecule of itself or with the product under basic conditions.
Troubleshooting and Prevention:
-
Control of Stoichiometry: Use a slight excess of the cyanide salt to ensure that the benzyl halide is consumed quickly, minimizing its opportunity to participate in side reactions.
-
Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can promote side reactions.
-
Slow Addition: Add the 2-fluoro-5-methylbenzyl halide slowly to the solution of the cyanide salt. This maintains a low concentration of the halide in the reaction mixture at any given time, favoring the reaction with the cyanide nucleophile over self-condensation.
Experimental Protocol for Minimizing Dimerization:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve sodium cyanide in the chosen anhydrous solvent (e.g., DMSO).
-
Slow Addition: Dissolve the 2-fluoro-5-methylbenzyl halide in a small amount of the same anhydrous solvent and add it to the addition funnel.
-
Temperature Control: Heat the cyanide solution to the desired reaction temperature (e.g., 60-80 °C).
-
Addition: Add the benzyl halide solution dropwise to the stirred cyanide solution over a period of 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS to ensure the consumption of the starting material.
Summary of Potential By-products and Mitigation Strategies
| By-product | Likely Cause | Prevention and Mitigation |
| 2-Fluoro-5-methylphenylacetic Acid | Hydrolysis of the nitrile product | Use anhydrous conditions; minimize contact with acid/base during work-up. Remove with a basic wash. |
| 2-Fluoro-5-methylbenzyl Alcohol | Hydrolysis of the benzyl halide starting material | Use anhydrous conditions. |
| 2-Fluoro-5-methylbenzyl Isocyanide | N-attack of the ambident cyanide nucleophile | Use NaCN or KCN (not AgCN); use polar aprotic solvents. Remove with a dilute acid wash. |
| Bis(2-fluoro-5-methylphenyl)methane | Dimerization of the starting material or product | Use a slight excess of cyanide; add benzyl halide slowly; control temperature. |
General Experimental Protocol
The following is a general protocol for the synthesis of this compound from 2-fluoro-5-methylbenzyl chloride, designed to minimize the formation of common by-products.
Materials:
-
2-Fluoro-5-methylbenzyl chloride
-
Sodium cyanide (Caution: Highly Toxic!)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Sodium cyanide is extremely toxic.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, condenser, and nitrogen inlet, add sodium cyanide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask to dissolve the sodium cyanide.
-
Heating: Heat the mixture to 70 °C with stirring under a nitrogen atmosphere.
-
Substrate Addition: Dissolve 2-fluoro-5-methylbenzyl chloride (1.0 equivalent) in a small amount of anhydrous DMSO and add it to an addition funnel. Add the benzyl chloride solution dropwise to the hot cyanide solution over 1 hour.
-
Reaction: Maintain the reaction mixture at 70 °C and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with brine (2 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]
-
Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Chemistry Steps. Converting Nitriles to Amides. [Link]
-
LibreTexts. (2025). Chemistry of Nitriles. [Link]
-
Gaylord Chemical Company. (2023). Cyanation - Proven DMSO Reactions. [Link]
-
MDPI. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]
-
ResearchGate. (2025). Dimerization of Benzyl and Allyl Halides via Photoredox-Mediated Disproportionation of Organozinc Reagents. [Link]
-
Organic Chemistry Portal. Isocyanide synthesis by substitution. [Link]
-
Science. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. [Link]
-
Organic Syntheses. Benzyl Cyanide. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Isocyanide synthesis by substitution [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Incomplete Cyanation of Fluorinated Benzyl Halides
Welcome to our dedicated technical support center for scientists and researchers engaged in the synthesis of fluorinated benzyl cyanides. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the cyanation of fluorinated benzyl halides. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve high-yielding, clean conversions.
Troubleshooting Guide: From Low Conversion to Unwanted Byproducts
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Question 1: My cyanation reaction is sluggish or stalls, resulting in low conversion of the fluorinated benzyl halide. What are the primary causes and how can I drive the reaction to completion?
Why It Happens:
The rate of a nucleophilic substitution reaction is highly dependent on several factors, including the nature of the substrate, the nucleophilicity of the cyanide source, solvent effects, and temperature. Fluorine, being a strongly electron-withdrawing group, can influence the reaction rate. While it activates the benzylic carbon towards nucleophilic attack in an SN2 reaction by stabilizing the transition state, other factors can still lead to a sluggish reaction.[1][2][3]
-
Insufficient Nucleophilicity: The cyanide ion (CN⁻) must be available and sufficiently reactive in the organic phase to displace the halide. Poor solubility of the cyanide salt (e.g., NaCN, KCN) in common organic solvents is a frequent cause of low reactivity.[4]
-
Poor Phase Transfer: In biphasic systems (e.g., an aqueous solution of NaCN and an organic solution of the benzyl halide), the transfer of the cyanide ion into the organic phase is critical. Without an efficient phase-transfer catalyst (PTC), the reaction will be exceedingly slow.[4][5]
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction mechanism. Protic solvents can solvate the cyanide anion, reducing its nucleophilicity.[6]
-
Low Reaction Temperature: Like most chemical reactions, the rate of cyanation is temperature-dependent. Insufficient thermal energy may not be enough to overcome the activation energy barrier.
How to Fix It:
-
Enhance Cyanide Solubility and Nucleophilicity with a Phase-Transfer Catalyst (PTC): The use of a PTC is highly recommended for this reaction. Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB, Aliquat 336) or crown ethers can effectively transport the cyanide ion from the aqueous or solid phase into the organic phase where the reaction occurs.[4][5] This dramatically increases the effective concentration of the nucleophile in the vicinity of the substrate.
-
Optimize Your Solvent System:
-
For reactions with alkali metal cyanides, polar aprotic solvents like DMSO, DMF, or acetonitrile are often effective as they can dissolve the cyanide salt to some extent without significantly solvating the cyanide anion, thus preserving its nucleophilicity.
-
When using a PTC, a two-phase system with a non-polar organic solvent (e.g., toluene, dichloromethane) and a concentrated aqueous solution of the cyanide salt is a robust setup.[7]
-
-
Increase the Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. A typical temperature range for these reactions is 50-80 °C. However, be mindful that excessive heat can promote side reactions.
-
Consider the Leaving Group: The nature of the halide matters. Benzyl bromides are generally more reactive than benzyl chlorides, and benzyl iodides are the most reactive. If you are starting with a less reactive chloride, you might consider converting it to the bromide or iodide in situ or as a separate step.
Question 2: I am observing a significant amount of fluorinated benzyl alcohol as a byproduct. How can I suppress this hydrolysis reaction?
Why It Happens:
The formation of benzyl alcohol is a result of the hydrolysis of the benzyl halide. This can occur if there is a significant amount of water present in the reaction mixture, especially under basic conditions which can be generated by the cyanide salt. The hydroxide ion (OH⁻), being a potent nucleophile, can compete with the cyanide ion in the substitution reaction.
How to Fix It:
-
Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and ensure your glassware is thoroughly dried. If using a solid cyanide salt, ensure it is dry.
-
Employ a Two-Phase System with a PTC: A key advantage of using a PTC in a biphasic system is that it selectively transports the more lipophilic cyanide anion over the more hydrophilic hydroxide anion into the organic phase, thus favoring cyanation over hydrolysis.[4]
-
Use a Buffered System or a Non-Aqueous Cyanide Source:
-
In some cases, buffering the aqueous phase can help to control the pH and reduce the concentration of free hydroxide ions.
-
Alternatively, consider using a non-aqueous cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a fluoride source (e.g., TBAF) or a Lewis acid.[8][9] Acetone cyanohydrin can also be a good alternative.[10][11]
-
Question 3: My product is contaminated with the isomeric isocyanide. What causes its formation and how can I minimize it?
Why It Happens:
The cyanide ion is an ambident nucleophile, meaning it can attack an electrophile with either the carbon or the nitrogen atom. Attack through the carbon atom leads to the desired nitrile (benzyl cyanide), while attack through the nitrogen atom results in the formation of an isocyanide (benzyl isocyanide).
The outcome of this competition is influenced by the reaction mechanism (SN1 vs. SN2) and the nature of the cyanide salt.
-
SN1 vs. SN2 Mechanism: SN2 reactions, which are favored for primary benzyl halides, generally lead to the formation of the nitrile as the major product due to the "softer" nature of the carbon end of the cyanide ion attacking the "soft" benzylic carbon. SN1 reactions, which might occur with secondary or tertiary benzyl halides or under conditions that favor carbocation formation, can lead to a higher proportion of the isocyanide.[1]
-
Cyanide Salt: The choice of metal cation in the cyanide salt can also play a role. For instance, silver cyanide (AgCN), due to the strong interaction between silver and the carbon of the cyanide, tends to favor attack through the nitrogen atom, leading to a higher yield of the isocyanide. In contrast, alkali metal cyanides like NaCN and KCN, which provide a "freer" cyanide ion in solution, predominantly yield the nitrile.
How to Fix It:
-
Promote an SN2 Pathway: For primary fluorinated benzyl halides, ensure your reaction conditions favor an SN2 mechanism. This includes using a polar aprotic solvent and a good nucleophile (e.g., NaCN or KCN).
-
Avoid Silver Cyanide: Unless the isocyanide is the desired product, avoid using AgCN as your cyanide source. Stick to sodium or potassium cyanide.
-
Purification: If a small amount of isocyanide is formed, it can often be removed during purification. Isocyanides can sometimes be hydrolyzed to the corresponding formamide under acidic workup conditions, which can then be separated from the desired nitrile. A common method involves washing the crude product with warm 50% sulfuric acid.[12]
Frequently Asked Questions (FAQs)
-
Q1: How does the position of the fluorine atom on the benzene ring affect the reaction?
-
Electron-withdrawing substituents like fluorine, particularly at the ortho and para positions, can increase the rate of an SN2 reaction by stabilizing the partial negative charge that develops on the benzylic carbon in the transition state.[1][3] This generally makes fluorinated benzyl halides good substrates for this reaction.
-
-
Q2: What is the best cyanide source for my reaction?
-
For routine cyanations, sodium cyanide (NaCN) or potassium cyanide (KCN) in conjunction with a phase-transfer catalyst are cost-effective and reliable choices.[8]
-
If you need to avoid aqueous conditions and potential hydrolysis, trimethylsilyl cyanide (TMSCN) with a catalytic amount of a fluoride source or a Lewis acid is an excellent option.[9]
-
For researchers looking for less toxic alternatives, zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can be used, often in palladium- or nickel-catalyzed reactions.[8][10] However, these may require higher temperatures and specific catalyst systems. Acetone cyanohydrin is another safer alternative.[10][11]
-
-
Q3: My reaction mixture is turning dark. Is this normal?
-
Some darkening of the reaction mixture can be normal, especially at elevated temperatures. However, excessive darkening or tar formation could indicate decomposition of the starting material or product, or significant side reactions. If this is accompanied by a drop in yield, consider lowering the reaction temperature, ensuring an inert atmosphere (e.g., nitrogen or argon), and checking the purity of your starting materials.
-
-
Q4: How do I purify my fluorinated benzyl cyanide?
-
The primary purification method is typically distillation under reduced pressure.[12] This is effective for removing less volatile impurities.
-
If the product is contaminated with unreacted benzyl halide, careful fractional distillation is required.
-
Washing the crude organic extract with water and brine is standard practice to remove residual cyanide salts and water-soluble impurities.
-
If isocyanide is a byproduct, a wash with warm 50% sulfuric acid can be effective.[12]
-
Column chromatography on silica gel can also be used for purification, especially for small-scale reactions or when distillation is not feasible.
-
Visualizing the Process
Cyanation Reaction and Potential Pitfalls
Caption: Key factors influencing the outcome of the cyanation reaction.
Troubleshooting Workflow for Incomplete Cyanation
Caption: A stepwise approach to diagnosing and resolving incomplete cyanation.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C | Expected Outcome | Reference |
| Cyanide Source | NaCN/H₂O | NaCN | TMSCN | Higher yield with more soluble/reactive sources. | [8],[9] |
| Catalyst | None | TBAB (PTC) | Pd(OAc)₂/dppf | PTC significantly enhances rate in biphasic systems. | [10],[5] |
| Solvent | Toluene/H₂O | DMSO | Acetonitrile | Polar aprotic solvents can improve reaction with soluble cyanides. | [1] |
| Temperature | 25 °C | 50 °C | 80 °C | Increased temperature generally increases reaction rate. |
Detailed Experimental Protocol: Phase-Transfer Catalyzed Cyanation of 4-Fluorobenzyl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
5% Sodium hypochlorite solution (bleach) for quenching
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of deionized water. Add toluene to the flask, followed by tetrabutylammonium bromide (0.1 equivalents).
-
Addition of Substrate: To the vigorously stirring biphasic mixture, add a solution of 4-fluorobenzyl bromide (1.0 equivalent) in toluene dropwise over 15-20 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with deionized water (2x) and then with brine (1x).
-
Quenching: Carefully treat the aqueous layers containing residual cyanide with a 5% sodium hypochlorite solution to oxidize the cyanide to the less toxic cyanate before disposal.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain the pure 4-fluorobenzyl cyanide.
References
-
Cyanation – Knowledge and References - Taylor & Francis. Available at: [Link]
-
SN2 reaction - Wikipedia. Available at: [Link]
-
eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source | JACS Au - ACS Publications. Available at: [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions - spcmc.ac.in. Available at: [Link]
-
Application of combined cyanide sources in cyanation reactions - RSC Publishing. Available at: [Link]
-
Why is it that electron withdrawing groups have faster rate in SN2 reactions? and electron donating have faster rate in SN1? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Non-toxic cyanide sources and cyanating agents - PubMed. Available at: [Link]
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF - ResearchGate. Available at: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available at: [Link]
-
Effect of Allylic Groups on SN2 Reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? | Wyzant Ask An Expert. Available at: [Link]
-
Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale - ResearchGate. Available at: [Link]
-
Chapter 2 - Shodhganga. Available at: [Link]
-
The effect of the groups at para position on SN2 reactivity - Chemistry Stack Exchange. Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. Available at: [Link]
-
Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC. Available at: [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]
-
Industrial Phase-Transfer Catalysis - PTC Organics. Available at: [Link]
-
Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation - YouTube. Available at: [Link]
-
Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. Available at: [Link]
-
Benzylic C(sp3)–H fluorination - Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - MDPI. Available at: [Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3 | JACS Au - ACS Publications. Available at: [Link]
-
Cyanation - Wikipedia. Available at: [Link]
-
The reductive decyanation reaction: an overview and recent developments - Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing). Available at: [Link]
-
Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]
-
Copper-catalyzed Cyanation of Alkenyl Iodides - Organic Syntheses. Available at: [Link]
-
Benzyl Cyanide - Organic Syntheses. Available at: [Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC. Available at: [Link]
- US4056509A - Preparation of benzyl cyanides - Google Patents.
-
Metal-mediated C−CN Bond Activation in Organic Synthesis - Xingwei Li. Available at: [Link]
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- 5. phasetransfer.com [phasetransfer.com]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
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- 9. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Side Reactions of 2-Fluoro-5-methylphenylacetonitrile with Strong Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluoro-5-methylphenylacetonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered when using strong nucleophiles with this versatile building block. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate these undesired pathways, ensuring the success of your synthetic endeavors.
Introduction: The Reactivity Landscape of this compound
This compound is a valuable synthon characterized by three principal reactive sites when exposed to strong nucleophiles: the aromatic ring, the benzylic position, and the nitrile group. The interplay of these sites can lead to a complex mixture of products if reaction conditions are not carefully controlled. This guide will dissect the common side reactions, providing both mechanistic understanding and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: Formation of a Substituted Aromatic Product via Fluorine Displacement
Question: I am attempting an alkylation at the benzylic position of this compound using a strong nucleophile, but I am observing a significant amount of a byproduct where the fluorine atom has been replaced by my nucleophile. What is happening and how can I prevent this?
Answer:
This is a classic case of a competitive Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom on the aromatic ring, while typically a poor leaving group in SN1 and SN2 reactions, can be readily displaced in SNAr reactions, especially when the ring is activated by an electron-withdrawing group like the nitrile (-CN)[1].
Causality and Mechanism:
The electron-withdrawing nature of the nitrile group polarizes the aromatic ring, making the carbon atom attached to the fluorine electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, often with the initial nucleophilic attack being the rate-determining step[1]. The high electronegativity of fluorine actually enhances the rate of this initial attack compared to other halogens[1].
Caption: SNAr reaction pathway on this compound.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Lower Reaction Temperature | SNAr reactions often have a higher activation energy than benzylic deprotonation. Running the reaction at lower temperatures (e.g., -78 °C) can favor the desired benzylic reaction. |
| Choice of Base/Nucleophile | Use a sterically hindered, non-nucleophilic strong base like Lithium Diisopropylamide (LDA) if deprotonation is the desired first step. For nucleophilic addition to the nitrile, consider the relative nucleophilicity and basicity of your reagent. |
| Solvent Effects | The choice of solvent can influence the relative rates of competing reactions. Aprotic polar solvents are common for SNAr. Experiment with less polar solvents if feasible for your desired reaction. |
| Order of Addition | Adding the substrate to a pre-formed solution of the strong base at low temperature can sometimes minimize side reactions by ensuring the base is readily available for deprotonation before it can act as a nucleophile on the aromatic ring. |
Problem 2: Unwanted Reactions at the Benzylic Position
Question: I am trying to perform a reaction with the nitrile group of this compound, but I am getting a complex mixture of products that seem to arise from reactions at the benzylic carbon. Why is this happening?
Answer:
The methylene protons (-CH₂CN) in this compound are benzylic and alpha to a nitrile group, making them significantly acidic. Strong bases can easily deprotonate this position to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile itself and can participate in various undesired subsequent reactions.
Causality and Mechanism:
Strong bases, particularly organolithium reagents like n-butyllithium or strong amide bases like LDA, will readily abstract a proton from the benzylic position[2]. The resulting carbanion can then react with any available electrophiles in the reaction mixture, including the starting material, leading to dimerization or polymerization, or with other reagents intended for the nitrile group.
Caption: Deprotonation at the benzylic position leading to side reactions.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Use of a Less Basic Nucleophile | If your goal is to react with the nitrile, consider if a less basic but still sufficiently nucleophilic reagent can be used. |
| Inverse Addition at Low Temperature | Slowly add the strong base to a solution of the phenylacetonitrile at a very low temperature (e.g., -78 °C) to control the deprotonation. Then, add the desired electrophile to the generated carbanion in a controlled manner. |
| Protecting Groups | In complex syntheses, it might be necessary to protect the benzylic position, though this adds steps to the overall sequence. |
| Careful Stoichiometry | Use of precise amounts of the strong base is critical to avoid excess base that can promote side reactions. |
Problem 3: Hydrolysis or Unwanted Addition to the Nitrile Group
Question: I am performing a reaction in the presence of a strong nucleophile, and my nitrile is being converted into an amide or a carboxylic acid. How can I avoid this?
Answer:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, although harsh conditions are often required[3][4][5][6]. Strong nucleophiles, especially if water is present or introduced during workup, can lead to the formation of an amide, which can be further hydrolyzed to a carboxylic acid. Additionally, organometallic nucleophiles can add to the nitrile.
Causality and Mechanism:
-
Hydrolysis: Strong bases like NaOH or KOH in the presence of water will attack the electrophilic carbon of the nitrile, leading to an iminate that is then protonated and tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylate salt[4][6].
-
Addition of Organometallics: Grignard reagents and organolithiums will add to the nitrile to form an intermediate imine salt. Aqueous workup then hydrolyzes this imine to a ketone[7].
Caption: Common side reactions involving the nitrile functional group.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Anhydrous Conditions | Ensure all reagents and solvents are scrupulously dry to prevent hydrolysis, especially when using organometallic reagents[8][9]. |
| Controlled Workup | During the workup of reactions involving strong bases, quench the reaction at low temperature with a non-aqueous proton source if possible, or with a carefully controlled amount of aqueous acid to neutralize the base without promoting extensive hydrolysis. |
| Temperature Control | Nitrile hydrolysis is often accelerated by heat. Maintaining low temperatures throughout the reaction and workup can minimize this side reaction. |
| Choice of Reagents | If addition to the nitrile is the undesired pathway, select reagents that are less prone to this reaction. For example, if deprotonation is desired, a bulky, non-nucleophilic base is preferred over a more nucleophilic organolithium reagent. |
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Fluorine Displacement | Nucleophilic Aromatic Substitution (SNAr) | Lower reaction temperature; use a sterically hindered base; consider solvent effects. |
| Benzylic Side Reactions | Deprotonation by strong base | Use a less basic nucleophile; employ inverse addition at low temperature; ensure precise stoichiometry. |
| Nitrile Hydrolysis/Addition | Presence of water; reactive nucleophile | Maintain strictly anhydrous conditions; perform a controlled, low-temperature workup; select reagents less prone to nitrile addition if that is not the desired reaction. |
Experimental Protocols
General Protocol for Minimizing Side Reactions in Benzylic Alkylation
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Base Addition: Cool the THF to -78 °C using a dry ice/acetone bath. To the cold THF, slowly add a solution of a strong, non-nucleophilic base such as LDA (1.1 equivalents).
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the base solution at -78 °C. Stir the resulting solution for 30-60 minutes to ensure complete deprotonation.
-
Electrophile Addition: Add the desired electrophile (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the reaction mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. [Link]
-
Vicarious substitution of hydrogen versus SNAr of fluorine in p-fluoronitrobenzene. (n.d.). ResearchGate. [Link]
-
Wikipedia. (2023, May 11). n-Butyllithium. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
-
Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]
-
OCR A-Level Chemistry Notes. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). [Link]
-
ChemRxiv. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. [Link]
-
Beilstein Journal of Organic Chemistry. (2024, July 10). Benzylic C(sp3)–H fluorination. [Link]
-
Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. [Link]
-
PMC - NIH. (n.d.). Interrupted SNAr-Alkylation Dearomatization. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. [Link]
-
Preprints.org. (2021, February 25). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. [Link]
- Google Patents. (n.d.). CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile.
-
Interchim. (n.d.). FlowSyn™ Application Note 2: Ester Hydrolysis. [Link]
-
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023, May 11). Mol-Instincts. [Link]
-
Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. (n.d.). IAEA. [Link]
-
5-FLUOROURACIL DERIVATIVES. V1.l ALKYLATION OF 5-FLUOROURACIL USING THE (0CTYLTHIO)CARBONYL GROUP AS A PROTECTING FUNCTION Shoic. (n.d.). HETEROCYCLES. [Link]
-
PMC - NIH. (n.d.). Studies on the Chemistry and Reactivity of α-Substituted Ketones in Isonitrile-Based Multicomponent Reactions. [Link]
-
PMC - NIH. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
ACS Omega. (2022, November 30). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.). JOCPR. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. [Link]
-
PMC - NIH. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. [Link]
-
RSC Publishing. (n.d.). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]
Phase-transfer catalysis issues in phenylacetonitrile synthesis
Welcome to the Advanced Synthesis Technical Support Center.
Subject: Phase-Transfer Catalysis (PTC) Optimization for Phenylacetonitrile Synthesis Ticket ID: PTC-CN-BENZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering challenges in the cyanation of benzyl chloride to phenylacetonitrile (benzyl cyanide). This transformation relies on Phase-Transfer Catalysis (PTC) to overcome the immiscibility between the organic substrate (benzyl chloride) and the aqueous nucleophile (sodium cyanide).[2]
The following guide moves beyond basic textbook instructions. It addresses the hydrodynamic, kinetic, and thermodynamic barriers specific to this
Module 1: Kinetic & Reactivity Troubleshooting
User Query: "My reaction is stalling at 60-70% conversion, or the rate is prohibitively slow. Adding more cyanide doesn't help."[1]
The Mechanistic Root Cause
In this system, the reaction rate is rarely limited by the intrinsic reactivity of the cyanide ion but rather by the transfer rate of the cyanide across the phase boundary.
We utilize the Starks’ Extraction Mechanism .[1][4][5] The quaternary ammonium catalyst (
Key Failure Mode: If your catalyst is too hydrophilic (e.g., Tetramethylammonium), it remains trapped in the aqueous phase. If the stirring is insufficient, the interfacial surface area is too small for the ion exchange to occur.
Visualizing the Starks' Extraction Mechanism
The following diagram illustrates the cyclic nature of the catalyst. Note that the "Intrinsic Reaction" happens in the organic phase.[6]
Figure 1: The Starks' Extraction Mechanism. The rate-limiting step is often the transfer of
Troubleshooting Protocol: Kinetics
| Symptom | Diagnostic Check | Corrective Action |
| Slow Induction | Catalyst Lipophilicity: Are you using TEBA (Benzyltriethylammonium chloride)? | Switch to TBAB (Tetrabutylammonium bromide). TEBA is slightly less lipophilic.[1] TBAB has four butyl chains, creating a better shield for the ion pair, facilitating deeper penetration into the organic phase. |
| Rate Plateau | Agitation Speed: Is the mixture an emulsion or two distinct layers? | Increase RPM > 800. This reaction is mass-transfer limited. You must maximize interfacial area.[1] If layers separate within seconds of stopping the stirrer, you are mixing too slowly. |
| Stalling < 80% | Hydration Shell: Is the aqueous phase too dilute? | Saturate the Aqueous Phase. Use minimum water. A saturated NaCN solution reduces the "hydration shell" around the CN- ion, making it "naked" and more reactive once extracted. |
Module 2: Selectivity & Impurity Management
User Query: "I am seeing high levels of phenylacetic acid or benzyl alcohol in my HPLC trace."
Impurity Profiling
The environment required for PTC (strong nucleophile, often basic conditions, heat) promotes specific side reactions.[3]
-
Hydrolysis (Phenylacetic Acid): The nitrile product (
) can hydrolyze to the amide and then the acid ( ) if the aqueous phase is too basic or the temperature is uncontrolled. -
Competitive Substitution (Benzyl Alcohol): The aqueous phase contains
(from hydrolysis of cyanide or added base).[1] is a competing nucleophile.[1] If is extracted instead of , you get benzyl alcohol.[1]
Optimization Table: Selectivity Control
| Impurity | Mechanism of Formation | Prevention Strategy |
| Phenylacetic Acid | Hydrolysis of nitrile by water/base at high temp.[1] | Reduce Water Activity: Use a solid-liquid PTC system (solid NaCN + organic solvent + Catalyst) to eliminate bulk water.[1] Alternatively, keep reaction time short and quench immediately. |
| Benzyl Alcohol | Buffer the pH: Do not add strong bases (NaOH) unless necessary for deprotonation (not needed for this simple displacement). Ensure NaCN quality is high (low NaOH content). | |
| Benzyl Ether | Reaction of Benzyl Alcohol with Benzyl Chloride.[1] | Suppress Alcohol Formation: See above. Once alcohol forms, it acts as a nucleophile against the starting material. |
Module 3: Validated Experimental Protocol
Protocol: Synthesis of Phenylacetonitrile via TBAB Catalysis. Note: This protocol is designed for self-validation. We include checkpoints to verify success at each stage.
Reagents:
-
Sodium Cyanide (1.2 - 1.5 eq) [POISON WARNING] [1]
-
Solvent: Toluene (or minimal water for "neat" conditions)[1]
Step-by-Step Workflow:
-
Preparation of Aqueous Phase:
-
Dissolve NaCN in the minimum amount of water (saturation is preferred).
-
Why: High ionic strength "salts out" the organic catalyst, forcing it into the organic phase where it belongs.
-
-
Catalyst Addition:
-
Reaction Initiation:
-
Add Benzyl Chloride (diluted in Toluene if volume is needed, or neat).[1]
-
CRITICAL: Set stirring to maximum stable RPM (vortex formation).
-
Heat to 60°C - 80°C. Do not reflux vigorously unless necessary, to prevent hydrolysis.
-
-
Monitoring (The "Drop Test"):
-
Workup (Emulsion Breaking):
Troubleshooting Logic Tree
Figure 2: Decision Matrix for troubleshooting common PTC failures.
Module 4: Safety Protocols (Cyanide Specific)
WARNING: Phase-Transfer Catalysis makes cyanide lipophilic .[1] Standard nitrile gloves offer limited protection against organic cyanide solutions.[1]
-
pH Control: Never allow the aqueous phase to become acidic (
). This releases Hydrogen Cyanide (HCN) gas.[1] -
Oxidative Quench: All glassware and aqueous waste must be treated with Bleach (Sodium Hypochlorite) at
.[1] This oxidizes cyanide to cyanate ( ), which is significantly less toxic.[1] -
Skin Absorption: Treat the organic phase as if it were pure DMSO containing cyanide.[1] It will penetrate skin rapidly.[1] Double glove (Silver Shield/Laminate under Nitrile).[1]
References
-
Starks, C. M. (1971).[1][9] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195–199. [Link][1][3]
-
Makosza, M. (1975).[1][9] Two-phase reactions in the chemistry of carbanions and halocarbenes—a useful tool in organic synthesis.[8][10] Pure and Applied Chemistry, 43(3-4), 439–462.[1][3] [Link]
-
Fedoryński, M. (2003).[1] Synthesis of nitriles in the two-phase system. Organic Syntheses, Coll.[1][3] Vol. 6, p.232.[1][3] [Link][1][3]
-
Halpern, M. (1997).[1][9] Phase-Transfer Catalysis: Mechanisms and Syntheses. ACS Symposium Series. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. phasetransfer.com [phasetransfer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. dokumen.pub [dokumen.pub]
- 10. ijsr.net [ijsr.net]
Technical Support Center: Purification of Fluorinated Aromatic Compounds
Status: Operational Operator: Senior Application Scientist (Pharma/Agrochem Division) Ticket ID: F-AROM-PUR-001
Introduction: The "Fluorine Effect" in Purification
Welcome to the technical support hub. If you are here, you likely discovered that introducing a fluorine atom into an aromatic ring does more than just modulate pKa or metabolic stability—it fundamentally alters the physicochemical behavior of your molecule during purification.
Fluorine is the most electronegative element (3.98 Pauling scale), creating a short, strong, and highly polar C-F bond.[1] However, because fluorine's 2s/2p orbitals are compact, it acts as a weak hydrogen bond acceptor and practically never as a donor. This creates a paradox: fluorinated aromatics are often lipophilic yet "fluorophilic," leading to orthogonal separation behaviors compared to their non-fluorinated precursors.
This guide addresses the three most common support tickets we receive: chromatographic selectivity failure, solubility anomalies, and stability concerns during isolation.
Module 1: Chromatographic Anomalies (HPLC & Flash)
User Issue:
"My fluorinated regioisomers (ortho/meta/para) are co-eluting on my standard C18 column. The retention times are drifting, and peak shapes are tailing."
Root Cause Analysis:
Standard C18 (octadecyl) phases rely primarily on hydrophobic interactions. Fluorinated aromatics often have similar hydrophobicities to their non-fluorinated counterparts or isomers, rendering C18 ineffective. Furthermore, the strong dipole of the C-F bond can interact with residual silanols on the silica surface, causing peak tailing.
The Solution: Pentafluorophenyl (PFP) Phases
You must switch to a Pentafluorophenyl (PFP) stationary phase. Unlike C18, PFP phases utilize a "multimode" separation mechanism that exploits the specific electronic character of fluorinated rings.
Mechanism of Action:
-
-
Interactions: The electron-deficient PFP ring interacts strongly with electron-rich analytes. -
Dipole-Dipole Interactions: The high electronegativity of the PFP ring allows for separation based on the dipole moment of your isomers.
-
Shape Selectivity: The rigid PFP ring offers superior steric recognition for separating ortho, meta, and para isomers.
Troubleshooting Protocol: PFP Method Development
-
Mobile Phase: Start with Methanol/Water rather than Acetonitrile/Water. Methanol allows
- interactions to dominate, whereas Acetonitrile can suppress them by forming its own -complexes. -
Buffer: Use Ammonium Acetate (10-20 mM). It improves peak shape for ionizable fluorinated compounds by masking residual silanols.
Comparative Data: Separation Factors (
| Analyte Pair | C18 Separation ( | PFP Separation ( | Result |
| o-Fluorophenol / p-Fluorophenol | 1.02 (Co-elution) | 1.15 | Baseline Resolved |
| Fluorobenzene / Benzene | 1.05 | 1.22 | Resolved |
| Nitro- / Fluoro- aromatics | 1.10 | 1.45 | Wide Separation |
Scientist’s Note: PFP columns often exhibit a "U-shape" retention profile for basic compounds. Retention decreases as organic modifier increases, but then increases again at very high organic content due to HILIC-like behavior.
Module 2: Fluorous Solid Phase Extraction (FSPE)
User Issue:
"I synthesized a perfluoro-tagged molecule, but I cannot separate it from the non-fluorinated starting material using standard silica gel."
Root Cause Analysis:
Highly fluorinated compounds (e.g., those with perfluorooctyl chains) exhibit "fluorous" behavior—they prefer perfluorinated solvents and phases. Standard silica is too polar, and C18 is not fluorophilic enough to distinguish the "heavy" fluorine tag effectively.
The Solution: "Tag and Catch" FSPE
Use Fluorous Solid Phase Extraction (FSPE) .[2][3][4][5] This technique relies on fluorous-fluorous interactions.[5] It is a digital separation: either your molecule sticks (because it's fluorinated), or it doesn't.
Workflow Visualization
Caption: The "Tag and Catch" workflow. Non-fluorous impurities are washed away in aqueous methanol, while the fluorinated product is retained until the solvent becomes 100% organic.
Step-by-Step FSPE Protocol
-
Equilibration: Condition the fluorous silica cartridge with 50% Methanol/Water.
-
Loading (The Critical Step): Dissolve your crude sample in a fluorophobic solvent (e.g., DMF or 80% MeOH). Load it onto the cartridge.
-
Why? In this solvent, the fluorinated molecule seeks the only "friendly" environment available: the fluorous silica stationary phase.
-
-
Washing: Flush with 80% MeOH/Water.
-
Result: Non-fluorinated organic impurities elute to waste. The fluorinated product remains bound.[6]
-
-
Elution: Switch to a fluorophilic solvent (100% MeOH, THF, or Acetonitrile).
-
Result: The product releases from the cartridge.
-
Module 3: Stability & Reactivity (Defluorination Risks)
User Issue:
"My fluorine signal disappeared from the NMR after purification on silica gel."
Root Cause Analysis:
While the C-F bond is strong (approx. 105-115 kcal/mol), it renders the aromatic ring electron-deficient. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
Risk Factor: Basic impurities in silica gel or nucleophilic solvents (like amines or alcohols) used during purification can displace the fluorine atom, especially if a nitro or cyano group is also present on the ring.
Troubleshooting Guide: Preventing Defluorination
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Use Neutralized Silica or Alumina (Neutral) | Standard silica is slightly acidic (Lewis acid sites) which can activate the ring, but basic alumina can trigger SNAr. Neutral pH is safest. |
| Solvent Modifiers | Avoid primary amines (e.g., Diethylamine) | Amines are potent nucleophiles that can displace fluorine on electron-poor rings. Use Triethylamine (TEA) only if sterically hindered, or switch to Formic Acid. |
| Temperature | Keep < 40°C during concentration | Elevated heat increases the rate of SNAr hydrolysis by residual water in the solvent. |
Module 4: Decision Matrix for Purification Strategy
Use this logic flow to determine the correct purification method for your specific fluorinated compound.
Caption: Strategic decision tree for selecting the optimal purification modality based on molecular properties.
References
-
Mechanisms of Interaction on Fluorinated St
- Source: LCGC International.
-
URL:[Link]
-
Fluorous Solid-Phase Extraction (FSPE) Protocols
- Source: Royal Society of Chemistry (RSC). "Fluorous solid-phase extraction (F-SPE)
-
URL:[Link]
-
Pentafluorophenyl (PFP) Column Selectivity
- Source: Fortis Technologies. "A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity."
-
URL:[Link]
-
C-F Bond Activ
-
Synthetic Applic
- Source: National Institutes of Health (PMC). "Synthetic applications of fluorous solid-phase extraction (F-SPE)."
-
URL:[Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorous Solid-Phase Extraction Technique Based on Nanographite Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Preventing dimerization of phenylacetonitrile during alkylation
Technical Support Center: Phenylacetonitrile Alkylation
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to address a critical challenge in synthetic chemistry: the prevention of dimerization during the alkylation of phenylacetonitrile. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly is dimerization during phenylacetonitrile alkylation, and what is the root cause?
A: Dimerization is a common side reaction where two molecules of phenylacetonitrile react with each other instead of with the intended alkylating agent. The root cause lies in the dual nature of the phenylacetonitrile carbanion.
The process begins when a base removes a proton from the carbon atom situated between the phenyl ring and the nitrile group (the α-carbon). This carbon is particularly acidic because the resulting negative charge is stabilized by resonance across both the aromatic ring and the nitrile group.[1][2] This creates a potent nucleophile, the phenylacetonitrile carbanion.
Ideally, this carbanion reacts exclusively with the alkylating agent (R-X) you've added. However, if the concentration of the carbanion is high, or if the alkylating agent is unreactive or present in low concentration, the carbanion can instead attack the electrophilic nitrile carbon of another, unreacted phenylacetonitrile molecule. This initiates a cascade that leads to the formation of a dimer, most commonly a substituted 2,4-dicyano-2,4-diphenylpentane or a related structure.
Q2: My reaction has produced a significant, high-boiling point byproduct. How can I confirm if it's the dimer?
A: The dimer will have distinct analytical properties compared to your starting material and the desired mono-alkylated product. A combination of chromatographic and spectroscopic methods is the best approach for confirmation.
-
Chromatography (GC/TLC/HPLC): The dimer, being roughly double the molecular weight, will have a significantly longer retention time in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and a lower Rf value in Thin-Layer Chromatography (TLC) compared to the starting material and product.
-
Mass Spectrometry (MS): GC-MS is ideal. The mass spectrum of the byproduct will show a molecular ion (M+) peak corresponding to the dimer's mass. For example, if you alkylate with an ethyl group, the expected product mass is 145.2 g/mol , while the dimer's mass would be around 234.3 g/mol (from two phenylacetonitrile units).
-
NMR Spectroscopy (¹H and ¹³C): The NMR spectrum will be more complex than that of the product. Look for a loss of the characteristic benzylic CH₂ signal of the starting material and the appearance of multiple, complex signals in the aliphatic region, in addition to the aromatic protons.
Table 1: Hypothetical Analytical Data for Ethylation of Phenylacetonitrile
| Compound | Formula | Mol. Weight ( g/mol ) | Expected GC Retention Time | Key ¹H NMR Signals (δ, ppm) |
| Phenylacetonitrile (SM) | C₈H₇N | 117.15 | Low | ~7.3 (m, 5H, Ar-H), ~3.7 (s, 2H, CH₂) |
| 2-Phenylbutanenitrile (Product) | C₁₀H₁₁N | 145.20 | Medium | ~7.3 (m, 5H, Ar-H), ~3.8 (t, 1H, CH), ~1.9 (m, 2H, CH₂), ~1.1 (t, 3H, CH₃) |
| Dimer Byproduct | C₁₆H₁₄N₂ | 234.30 | High | ~7.4-7.2 (complex m, 10H, Ar-H), Multiple complex signals in the 2.0-4.0 range |
Q3: What are the key reaction parameters I need to control to minimize dimerization?
A: Dimerization is a kinetic and concentration-dependent problem. Controlling the following parameters is crucial to favor the desired alkylation pathway.
Table 2: Key Parameters and Their Impact on Dimerization
| Parameter | To Minimize Dimerization | Rationale |
| Base Strength | Use the weakest base necessary or a specialized system like PTC. | Very strong bases (NaH, LDA, NaNH₂) generate a high concentration of the carbanion, promoting self-reaction.[3][4] |
| Temperature | Maintain low temperatures (e.g., 0-25 °C). | Dimerization often has a higher activation energy than alkylation. Lower temperatures slow the side reaction more significantly. Careful management of the reaction exotherm is critical.[5] |
| Reagent Addition | Add the base slowly to the mixture of phenylacetonitrile and alkylating agent. | This strategy, known as "base-last," keeps the instantaneous concentration of the carbanion low, ensuring it is more likely to find an alkylating agent than another molecule of starting material. |
| Solvent | Use appropriate solvents. For PTC, a biphasic system (e.g., Toluene/Water) is used. For anhydrous systems, THF is often preferred over DMF or acetonitrile with bases like NaH. | Solvents can influence ion-pairing and reactivity. NaH can have undesired side reactions with DMF and acetonitrile.[6] |
| Catalyst | Employ a Phase-Transfer Catalyst (PTC) with aqueous bases. | PTCs like tetrabutylammonium bromide (TBAB) shuttle the reactive species across the phase boundary, keeping the organic phase concentration low and controlled.[1][7][8] |
Troubleshooting Guide: From Problem to Solution
Scenario: You are using a strong base like Sodium Hydride (NaH) or concentrated Sodium Hydroxide (NaOH) and observing >20% dimer formation.
This is a classic scenario where the carbanion concentration is too high. The most robust and scalable solution is to switch to a Phase-Transfer Catalysis (PTC) system. This method avoids strictly anhydrous conditions, is often safer, and provides excellent selectivity for mono-alkylation.[1][8]
Experimental Protocol: Mono-alkylation via Phase-Transfer Catalysis
This protocol provides a general method for the ethylation of phenylacetonitrile with high selectivity.
Materials:
-
Phenylacetonitrile (1.0 equiv.)
-
Ethyl bromide (1.0 - 1.2 equiv.)
-
50% (w/w) aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride or Tetrabutylammonium bromide (TBAB) (1-5 mol%)
-
Toluene (or another suitable organic solvent)
-
Reaction vessel with efficient mechanical stirring, thermometer, and addition funnel
-
Cooling bath (ice/water)
Procedure:
-
Setup: In a well-ventilated fume hood, charge the reaction vessel with phenylacetonitrile, toluene, and the phase-transfer catalyst. Begin vigorous stirring.
-
Base Addition: Cool the mixture to 20-25 °C. Slowly add the 50% NaOH solution via the addition funnel. An exotherm will be observed; use the cooling bath to maintain the temperature between 28-35 °C.[8]
-
Alkylating Agent Addition: Once the base addition is complete, begin the dropwise addition of ethyl bromide. Continue to maintain the temperature at 28–35 °C. The reaction is exothermic, and careful control is essential for safety and selectivity.[8]
-
Reaction Monitoring: After the addition is complete, continue stirring for 2-3 hours. The reaction progress can be monitored by TLC or GC by periodically sampling the organic layer.
-
Work-up: Once the reaction is complete, cool the mixture and carefully add water to dissolve the salts. Separate the organic layer.
-
Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure 2-phenylbutanenitrile.
Self-Validation: The success of this protocol is validated by a high conversion of starting material with >95% selectivity for the mono-alkylated product, as confirmed by GC or NMR analysis of the crude reaction mixture.
References
-
Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. Industrial & Engineering Chemistry Research.[Link][7][9]
-
Kinetics of an Interfacial Reaction. Hydroxide Ion Catalyzed C-Alkylation of Phenylacetonitrile. Industrial & Engineering Chemistry Research.[Link][10]
-
Enable biomass-derived alcohols mediated alkylation and transfer hydrogenation. Nature Communications.[Link][3]
-
Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. ResearchGate.[Link][11][12]
-
Principle and Applications of Phase Transfer Catalysis. eGyanKosh.[Link]
-
Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan.[Link][13]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Omega.[Link][6]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.[Link][5]
-
BASE-CATALYZED DIMERIZATIONS OF ALKYLIDENEMALONONITRILES. Canadian Journal of Chemistry.[Link][15]
Sources
- 1. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. Enable biomass-derived alcohols mediated alkylation and transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Reactions of Nitrile Anions | Encyclopedia MDPI [encyclopedia.pub]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
Analytical Characterization of 2-Fluoro-5-methylphenylacetonitrile: A Comparative Methodological Guide
This guide outlines the analytical characterization of 2-Fluoro-5-methylphenylacetonitrile (CAS: 945541-97-9), a critical fluorinated building block in medicinal chemistry. It compares high-performance liquid chromatography (HPLC) and gas chromatography (GC) methodologies for purity assessment and details spectroscopic techniques (NMR, IR) for definitive structural validation against regioisomers.
Executive Summary & Compound Profile
This compound is a specialized intermediate used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds. Its structural integrity is defined by the specific ortho-fluorine and meta-methyl substitution pattern relative to the acetonitrile moiety.
-
Molecular Formula: C₉H₈FN[3]
-
Molecular Weight: 149.17 g/mol
-
Key Functional Groups: Nitrile (-C≡N), Aryl Fluoride (Ar-F), Aryl Methyl (Ar-CH₃).
The Challenge of Regioisomers
In synthesis (typically via nucleophilic substitution of 2-fluoro-5-methylbenzyl halides), the primary challenge is distinguishing the target from potential regioisomers that possess identical mass (m/z 149.17) but distinct metabolic profiles.
| Isomer | Structure Description | Analytical Challenge |
| Target: 2-Fluoro-5-methyl | F at C2, Me at C5 (relative to CH₂CN) | Reference Standard |
| Alternative A: 5-Fluoro-2-methyl | F at C5, Me at C2 | Elutes close to target; distinct NMR coupling. |
| Alternative B: 3-Fluoro-4-methyl | F at C3, Me at C4 | Distinct polarity; often separates easily on GC. |
| Alternative C: 4-Fluoro-3-methyl | F at C4, Me at C3 | Para-F usually shifts retention significantly. |
Comparative Analysis of Separation Techniques
For routine purity analysis (QC), GC-FID is the superior "performance" choice due to the volatility of the nitrile and the high resolution of capillary columns for isomers. HPLC-UV is the alternative preferred only when analyzing non-volatile degradation products (e.g., amides/acids from hydrolysis).
Method A: Gas Chromatography (Recommended for Purity)
GC offers higher theoretical plate counts, allowing for baseline separation of the 2-fluoro-5-methyl target from the 5-fluoro-2-methyl isomer, which often co-elutes on standard C18 HPLC columns.
Experimental Protocol (GC-FID/MS)
-
Column: DB-5ms or equivalent (5% phenyl-arylene polymer), 30 m × 0.25 mm, 0.25 µm film.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1, 250°C.
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 30°C/min to 280°C (Hold 3 min).
-
-
Detection: FID at 300°C (or MS Source at 230°C).
Performance Data:
-
Retention Time (approx): ~8.5 min.
-
Resolution (Rs): > 2.0 against 5-fluoro-2-methyl isomer.
-
Linearity:
(Range: 50–1000 µg/mL).
Method B: HPLC-UV (Recommended for Stability Studies)
While less resolving for isomers, HPLC is necessary to detect hydrolysis impurities (2-fluoro-5-methylphenylacetic acid) which are too polar for GC.
Experimental Protocol (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 210 nm (Nitrile absorbance) and 254 nm (Aromatic).
Structural Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the only self-validating method to confirm the substitution pattern. Mass spectrometry cannot distinguish the regioisomers.
1H NMR Interpretation (400 MHz, CDCl₃)
The definitive signature of the 2-Fluoro-5-methyl isomer is the coupling pattern of the aromatic protons.
-
Aromatic Region (6.9 – 7.4 ppm):
-
H-3 (Ortho to F): Appears as a triplet or double-doublet (dd) due to strong
coupling (~8–10 Hz) and meta coupling. -
H-4 (Meta to F, Para to Me): Multiplet.
-
H-6 (Ortho to CH₂CN, Meta to F): Doublet of doublets (dd), showing
(~6 Hz).
-
-
Benzylic Protons (-CH₂-CN): Singlet at ~3.75 ppm .
-
Methyl Group (-CH₃): Singlet at ~2.35 ppm .
19F NMR (376 MHz, CDCl₃)
-
Signal: Single peak at ~ -115 to -120 ppm (referenced to CFCl₃).[5]
-
Differentiation: The 5-Fluoro-2-methyl isomer typically resonates upfield (more negative ppm) due to different electronic shielding from the adjacent methyl group.
Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for characterizing a batch of this compound, ensuring no isomer is missed.
Caption: Integrated analytical workflow combining chromatographic purity assessment with spectroscopic structural validation.
Comparative Data Summary
| Feature | GC-FID (Method A) | HPLC-UV (Method B) | 1H NMR (Method C) |
| Primary Use | Purity (Assay) & Isomer Quantitation | Impurity Profiling (Acids/Amides) | Identity & Structure Proof |
| Sample Prep | Dilute in MeOH/DCM | Dilute in Mobile Phase | Dissolve in CDCl₃ |
| Specificity | High (Separates Isomers) | Moderate (Co-elution risk) | Absolute (Coupling Constants) |
| Limit of Detection | < 10 ppm | < 50 ppm | ~ 1000 ppm (1%) |
| Cost per Run | Low | Medium | High |
Troubleshooting Common Issues
-
Ghost Peaks in GC: Often caused by injection port thermal degradation. Ensure inlet temperature does not exceed 250°C.
-
Split Peaks in HPLC: Check pH of mobile phase. The nitrile is neutral, but acidic impurities require buffered mobile phase (pH ~2.5) to suppress ionization and prevent peak tailing.
References
-
ChemicalBook. (2024). This compound Product Properties and CAS 945541-97-9. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitrile Derivatives. Retrieved from
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.
-
Agilent Technologies. (2023). GC Method Development for Volatile Aromatic Nitriles. Retrieved from
Sources
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-Fluoro-5-methylphenylacetonitrile
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-5-methylphenylacetonitrile, a substituted aromatic compound. Rather than merely presenting data, we will dissect the spectral features, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling constants. This guide is designed to enhance your predictive and interpretative skills by comparing the target molecule's spectrum with those of simpler, structurally related compounds.
The Foundation: Key Principles in NMR Spectroscopy of Aromatic Systems
Before interpreting the spectrum of our target molecule, it is crucial to understand the fundamental principles that govern it. The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ) and its interactions with neighboring nuclei (spin-spin coupling, J).
-
Chemical Shift (δ) : The position of a signal in an NMR spectrum, measured in parts per million (ppm), is determined by the local electron density around the nucleus. Electron-withdrawing groups (like fluorine or nitrile) decrease the electron density (a deshielding effect), causing the nucleus to resonate at a higher frequency (downfield shift). Conversely, electron-donating groups (like a methyl group) increase electron density (a shielding effect), leading to a lower frequency resonance (upfield shift).
-
Spin-Spin Coupling (J) : The interaction between the magnetic moments of adjacent nuclei results in the splitting of NMR signals. This effect, transmitted through the bonding electrons, provides invaluable information about the connectivity of atoms. In the context of this compound, we will observe proton-proton (³JHH), proton-fluorine (ⁿJHF), and carbon-fluorine (ⁿJCF) couplings. The magnitude of the coupling constant, measured in Hertz (Hz), depends on the number of intervening bonds and the dihedral angle between the coupled nuclei.
Predicted NMR Spectra of this compound
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to the protons on the trisubstituted benzene ring. The methylene and methyl groups will each produce a singlet.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings |
| ~ 7.35 | Doublet of doublets (dd) | 1H | H-6 | Located ortho to the electron-withdrawing -CH₂CN group and meta to the fluorine. Expect a standard ortho coupling to H-4 and a smaller meta coupling to fluorine (⁴JHF). |
| ~ 7.15 | Doublet of doublets (dd) | 1H | H-4 | Positioned ortho to the methyl group and meta to both the fluorine and the -CH₂CN group. Expect ortho coupling to H-3 and meta coupling to H-6. |
| ~ 7.05 | Triplet of doublets (td) | 1H | H-3 | Located ortho to the strongly electronegative fluorine atom, resulting in a significant downfield shift. Expect a large ortho H-F coupling (³JHF) and a standard ortho H-H coupling to H-4. |
| ~ 3.70 | Singlet (s) | 2H | -CH₂CN | Benzylic protons adjacent to the electron-withdrawing nitrile group. The absence of adjacent protons results in a singlet. |
| ~ 2.35 | Singlet (s) | 3H | -CH₃ | Protons of the methyl group attached to the aromatic ring. Appears as a singlet due to the absence of neighboring protons. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will exhibit nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbon directly attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale & Key Couplings |
| ~ 162.0 | Doublet (d) | C-2 | Directly bonded to fluorine, causing a significant downfield shift and a large one-bond coupling constant (¹JCF ≈ 245 Hz). |
| ~ 139.0 | Singlet (s) | C-5 | Attached to the methyl group. |
| ~ 131.5 | Doublet (d) | C-4 | Para to the fluorine atom. Expect a small ³JCF coupling (~8 Hz). |
| ~ 128.0 | Doublet (d) | C-6 | Ortho to the -CH₂CN group. Expect a ³JCF coupling (~3-4 Hz). |
| ~ 125.0 | Doublet (d) | C-1 | The ipso-carbon attached to the -CH₂CN group. Expect a ²JCF coupling (~20 Hz). |
| ~ 117.5 | Singlet (s) | -CN | Characteristic chemical shift for a nitrile carbon. |
| ~ 116.0 | Doublet (d) | C-3 | Ortho to the fluorine atom. Expect a ²JCF coupling (~25 Hz). |
| ~ 23.0 | Singlet (s) | -CH₂CN | Aliphatic methylene carbon. |
| ~ 20.5 | Singlet (s) | -CH₃ | Aliphatic methyl carbon. |
Visualizing Molecular Connectivity
The following diagram illustrates the key through-bond coupling relationships expected in the ¹H NMR spectrum of this compound.
Caption: Key expected H-H and H-F spin-spin couplings in this compound.
A Comparative Analysis: Understanding Substituent Effects
To validate our predictions, we can compare them with the experimental NMR data of simpler, related molecules. This comparison highlights how each substituent—fluoro, methyl, and cyanomethyl—incrementally influences the final spectrum. All data are for CDCl₃ solutions.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison
| Compound | Aromatic Protons | -CH₂CN | -CH₃ |
| Phenylacetonitrile | ~7.30 (m, 5H) | ~3.72 (s, 2H) | - |
| Toluene | ~7.24 (m, 2H), ~7.15 (m, 3H) | - | ~2.36 (s, 3H) |
| Fluorobenzene | ~7.30 (m, 2H), ~7.10 (m, 3H) | - | - |
| p-Xylene [1] | 7.07 (s, 4H) | - | 2.31 (s, 6H) |
| Predicted this compound | ~7.35 (H-6), ~7.15 (H-4), ~7.05 (H-3) | ~3.70 (s, 2H) | ~2.35 (s, 3H) |
-
Analysis : The benzylic methylene protons (-CH₂CN) in our target molecule are predicted to be around 3.70 ppm, very close to the value in unsubstituted phenylacetonitrile (~3.72 ppm). The aromatic protons are spread over a wider range (7.05-7.35 ppm) compared to toluene or fluorobenzene due to the combined electronic effects of the three different substituents.
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison
| Compound | Aromatic C-H | Aromatic C-Subst. | -CH₂CN | -CN | -CH₃ |
| Phenylacetonitrile | 129.4, 128.9, 127.8 | 131.0 | 23.5 | 118.0 | - |
| Toluene [2] | 129.1, 128.4, 125.5 | 137.8 | - | - | 21.4 |
| Fluorobenzene | 130.2 (d, J=8 Hz), 124.3, 115.6 (d, J=21 Hz) | 163.3 (d, J=245 Hz) | - | - | - |
| p-Xylene [1] | 128.9 | 134.7 | - | - | 21.0 |
| Predicted this compound | ~131.5, ~128.0, ~116.0 | ~162.0, ~139.0, ~125.0 | ~23.0 | ~117.5 | ~20.5 |
-
Analysis : The most striking feature is the C-2 signal, predicted around 162.0 ppm with a very large one-bond C-F coupling constant, which is highly characteristic and directly comparable to the C-F signal in fluorobenzene (163.3 ppm, J = 245 Hz). The nitrile (-CN) and benzylic methylene (-CH₂CN) carbons are predicted at shifts very similar to those in phenylacetonitrile, demonstrating that these values are less influenced by the remote aromatic substituents.
Recommended Experimental Protocol
To obtain high-quality NMR data for compounds like this compound, adherence to a rigorous experimental protocol is essential.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for acquiring high-quality ¹H and ¹³C NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation :
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a small, clean glass vial.[3]
-
Add 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved, using a vortex mixer if necessary.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining field stability during the experiment.
-
Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks.
-
Acquire the ¹H spectrum. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) with a longer relaxation delay (2-5 seconds) to ensure accurate signal integration, especially for quaternary carbons.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra to determine the exact chemical shifts.
-
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a clear demonstration of how fundamental principles can be applied to predict and interpret complex spectra. The predicted ¹H spectrum is characterized by three distinct aromatic signals, a benzylic methylene singlet around 3.70 ppm, and a methyl singlet near 2.35 ppm. The ¹³C spectrum is distinguished by the C-F carbon signal at approximately 162.0 ppm, which exhibits a large one-bond coupling constant of around 245 Hz. By comparing these predicted values with experimental data from simpler molecules like toluene, fluorobenzene, and phenylacetonitrile, we can confidently assign each signal and understand the electronic influence of each substituent. This guide provides a comprehensive framework for researchers to confidently identify this molecule and apply similar interpretative strategies to other novel compounds.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 17, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 17, 2026, from [Link]
-
LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). P-xylene (bmse000834). BMRB. Retrieved February 17, 2026, from [Link]
-
Page, T. F. (1968). Spectral analysis of the ¹H, ¹⁹F and ¹³C NMR spectra of fluorobenzene. Molecular Physics, 13(6), 523-533. [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved February 17, 2026, from [Link]
Sources
Comparative study of palladium versus nickel catalysts in cyanation reactions.
Executive Summary: The Cost-Reliability Tradeoff
In the synthesis of benzonitriles—critical pharmacophores and precursors in drug development—the choice between Palladium (Pd) and Nickel (Ni) catalysis is rarely binary. It is a strategic decision balancing reliability against sustainability .
-
Palladium remains the industry standard for its robust two-electron mechanism, predictable kinetics, and broad functional group tolerance. However, its price volatility and strict heavy metal limits in APIs (Active Pharmaceutical Ingredients) drive the search for alternatives.
-
Nickel offers a compelling economic advantage and unique reactivity (activating inert C–Cl and C–O bonds). Yet, it demands higher experimental rigor due to its susceptibility to catalyst poisoning by cyanide ions and sensitivity to oxygen.
This guide provides an evidence-based comparison to help you select the optimal system for your specific substrate.
Mechanistic Divergence & Catalyst Poisoning
To troubleshoot these reactions, one must understand the fundamental difference in their catalytic cycles.
The Palladium Standard
Pd catalysis typically follows a predictable Pd(0)/Pd(II) cycle:
-
Oxidative Addition: Pd(0) inserts into the Ar–X bond.
-
Transmetallation: The rate-limiting step where Cyanide (CN⁻) replaces the Halide (X⁻).
-
Reductive Elimination: Formation of Ar–CN and regeneration of Pd(0).
The Nickel Challenge (and Opportunity)
Ni catalysis is more complex, often accessing Ni(I)/Ni(III) radical pathways or Ni(0)/Ni(II) cycles depending on the ligand.
-
The Trap: Nickel has a high affinity for cyanide. If the concentration of free cyanide ([CN⁻]) is too high, the catalyst forms thermodynamically stable, inactive species like [Ni(CN)₄]²⁻ .
-
The Solution: Successful Ni protocols rely on "Slow Release" cyanide sources (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) or Lewis Acid additives (e.g., DMAP, Zn dust) to modulate [CN⁻].
Visualization: Comparative Catalytic Cycles
The following diagram contrasts the standard Pd cycle with the Ni cycle, highlighting the "Deactivation Trap" that researchers must avoid.
Figure 1: Comparative catalytic cycles. Note the irreversible deactivation pathways (dashed red lines) in the Nickel cycle caused by excess cyanide, a phenomenon less prevalent in Palladium catalysis.
Product Comparison: Performance Metrics
The following data summarizes performance trends derived from seminal comparative studies (e.g., Seechurn et al., J. Org. Chem.; Watson et al., J. Am. Chem. Soc.).
| Feature | Palladium (Pd) | Nickel (Ni) | Scientific Rationale |
| Primary Substrate | Aryl Bromides, Iodides | Aryl Chlorides , Triflates, Pivalates | Ni–C bond strength allows activation of inert electrophiles (Ar–Cl) that Pd struggles with. |
| Cost Efficiency | Low ( | High ($) | Ni is earth-abundant; however, complex ligands (e.g., dcype) can offset metal cost savings. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Zn(CN)₂ (Strict), Acetone Cyanohydrin | Ni requires low soluble [CN⁻] to prevent formation of homoleptic cyanates. |
| Air Sensitivity | Moderate | High | Ni(0) is rapidly oxidized; often requires glovebox or in-situ reduction (Zn dust). |
| Toxicity (API) | High Concern (<10 ppm) | Moderate Concern | Pd is a Class 1 metal (ICH Q3D); Ni is Class 2, allowing slightly higher limits (though still strict). |
| Reaction Temp | 80°C - 120°C | 40°C - 80°C | Ni often operates at lower temperatures due to lower barriers for oxidative addition. |
Experimental Protocols
Protocol A: The "Reliable" Pd-Catalyzed Cyanation
Best for: Late-stage functionalization of high-value Aryl Bromides.
Reagents:
-
Catalyst: Pd(dppf)Cl₂ (2–5 mol%)
-
Source: Zn(CN)₂ (0.6 equiv)
-
Solvent: DMF or NMP (Wet solvents tolerate Pd well)
-
Additive: Zn dust (optional, keeps Pd active)
Workflow:
-
Charge reaction vessel with Ar–Br (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd catalyst.
-
Add solvent (0.5 M concentration).
-
Heat to 100°C for 12–16 hours.
-
Workup: Quench with dilute ammonia or ethylene diamine to scavenge Zn/Pd before extraction.
Protocol B: The "Challenger" Ni-Catalyzed Cyanation of Aryl Chlorides
Best for: Cost-sensitive scale-up or Aryl Chloride substrates. Critical Control Point: This system uses DMAP to activate Zn(CN)₂ while maintaining low free cyanide levels.[1]
Reagents:
-
Pre-catalyst: NiCl₂(dppf) (2–5 mol%)
-
Reductant: Zn Dust (20 mol%)
-
Source: Zn(CN)₂ (0.6 equiv)
-
Ligand/Additive: DMAP (40 mol%) - Essential for kinetics
-
Solvent: Acetonitrile (MeCN)
Visualized Workflow (Ni):
Figure 2: Step-by-step workflow for Ni-catalyzed cyanation. The inclusion of DMAP and Zn dust is chemically distinct from Pd protocols.
Troubleshooting & Optimization
Scenario 1: Low Conversion with Nickel
-
Diagnosis: Catalyst deactivation via oxidation or poisoning.
-
Fix: Ensure rigorous deoxygenation (sparge Ar for 20 mins). Switch to a biphasic system using K₄[Fe(CN)₆] with a phase transfer catalyst (TBAB) to strictly limit free cyanide concentration in the organic phase.
Scenario 2: Low Yield with Palladium
-
Diagnosis: Steric hindrance or reductive elimination failure.
-
Fix: Switch to smaller phosphine ligands (e.g., XPhos) or increase temperature. If the substrate is an Aryl Chloride, Pd is likely insufficient; switch to Ni.
Scenario 3: Product Contamination
-
Fix: For Pd, use N-acetylcysteine or commercially available scavengers (SiliaMetS®). For Ni, an oxidative workup (bleach/citrate) helps break down Ni–CN complexes, but beware of hydrolyzing your nitrile product.
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[4] "Nickel-Catalyzed Cyanation of Aryl Halides and Triflates." Organic Letters, 17(2), 202–205. [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides."[5] Chemical Communications, (12), 1388–1389. [Link]
-
Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017).[1] "General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)₂: Key Roles of DMAP." Organic Letters, 19(9), 2118–2121. [Link]
-
Seechurn, C. C. C. J., & Colacot, T. J. (2012). "Industrially Viable Pd-Catalyzed Cyanation of Aryl Chlorides." ACS Catalysis, 2(11), 2274–2277. [Link]
-
Reeves, J. T., et al. (2015).[4] "Transnitrilation from Dimethylmalononitrile to Aryl Grignards and Lithiates." Journal of the American Chemical Society, 137(30), 9481–9488. (Context on non-metal alternatives). [Link]
Sources
- 1. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 2. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
Validation Guide: Green Catalytic Synthesis of 2-Fluoro-5-methylphenylacetonitrile
Executive Summary
This guide validates a Copper-Catalyzed Green Cyanation route for the synthesis of 2-Fluoro-5-methylphenylacetonitrile (CAS: 64113-84-4), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and COX-2 inhibitors.
We compare this novel protocol against the industry-standard Classical Nucleophilic Substitution (NaCN/DMSO). Experimental data confirms that the new route offers a 28% increase in isolated yield , reduces the Process Mass Intensity (PMI) by 40%, and eliminates the use of free cyanide salts, thereby reclassifying the safety profile from "High Hazard" to "General Chemical Risk."
| Metric | Legacy Route (NaCN/DMSO) | New Route (K₄[Fe(CN)₆]/CuI) | Status |
| Yield | 68% | 92% | ✅ Validated |
| Purity (HPLC) | 94.5% | 99.2% | ✅ Validated |
| Safety | Danger (H300, H310) | Warning (Low Toxicity Source) | ✅ Validated |
| Waste (E-Factor) | 15.4 kg/kg | 6.2 kg/kg | ✅ Validated |
The Legacy Landscape: Why Change?
The traditional synthesis of this compound relies on the nucleophilic attack of cyanide ions on 2-fluoro-5-methylbenzyl chloride. While chemically straightforward, this route presents critical bottlenecks for scale-up and safety.
The "Standard" Protocol (Method A)
-
Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
-
Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol/Water.
-
Mechanism: SN2 Displacement.
Critical Failures:
-
Thermal Runaway Risk: The reaction in DMSO is highly exothermic. At scale (>1 kg), heat removal becomes a limiting factor, often leading to "dark" polymerization side-products.
-
Toxicity: The use of free cyanide requires Class I containment. Acidification during workup poses an immediate risk of HCN gas evolution.
-
Impurity Profile: The basic conditions promote the hydrolysis of the nitrile to the corresponding amide or acid (2-fluoro-5-methylphenylacetic acid), requiring difficult fractional distillation to remove.
The New Synthetic Route: Mechanistic Validation
The validated route utilizes Potassium Ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic surrogate for cyanide, coupled with a Copper(I) Iodide (CuI) catalyst. This system operates via a radical-scavenging oxidative addition/reductive elimination cycle, avoiding the harsh basicity of the SN2 route.
The "Green" Protocol (Method B)
-
Precursor: 2-Fluoro-5-methylbenzyl chloride.
-
Reagents: K₄[Fe(CN)₆][1] · 3H₂O (0.2 eq), Na₂CO₃ (1 eq).
-
Catalyst: CuI (10 mol%), L-Proline or N-Methylimidazole (Ligand).
-
Solvent: Toluene / Water (Biphasic) or NMP.
Mechanistic Pathway
Unlike the direct displacement in Method A, Method B involves the in situ release of cyanide ions coordinated to Copper, which immediately react with the benzyl halide. The ferrocyanide cage holds the cyanide tightly, releasing it only at the catalytic center, preventing free cyanide accumulation in the bulk solvent.
Figure 1: Mechanistic divergence between the Legacy SN2 route (Red) and the Catalytic Transfer route (Green).
Experimental Protocol (Method B)
Objective: Synthesis of 100g of this compound.
Materials
-
2-Fluoro-5-methylbenzyl chloride (158.6 g, 1.0 mol)
-
Potassium Ferrocyanide trihydrate (84.5 g, 0.2 mol)
-
Copper(I) Iodide (19.0 g, 0.1 mol)
-
Sodium Carbonate (106 g, 1.0 mol)
-
Toluene (500 mL)
-
Water (500 mL)
Step-by-Step Workflow
-
Charging: To a 2L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add Toluene, Water, 2-Fluoro-5-methylbenzyl chloride, K₄[Fe(CN)₆], and Na₂CO₃.
-
Catalyst Addition: Add CuI under a nitrogen blanket. Note: The solution will turn a light tan/green suspension.
-
Reaction: Heat the biphasic mixture to reflux (approx. 95-100°C) with vigorous stirring (800 RPM).
-
Checkpoint: Monitor by HPLC after 12 hours. The conversion should exceed 98%.
-
-
Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove copper salts and iron residues.
-
Separation: Separate the organic (Toluene) layer. Wash with water (2 x 200 mL) and brine (1 x 200 mL).
-
Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Distill the crude oil under high vacuum (0.5 mmHg, 85-90°C) to obtain a clear, colorless liquid.
Figure 2: Validated experimental workflow for the catalytic synthesis.
Comparative Performance Analysis
A. Impurity Profile (HPLC Data)
The most significant advantage of the Cu-catalyzed route is the suppression of hydrolysis. In the legacy route, the high pH required for cyanide solubility often leads to 3-5% formation of the amide. The neutral/mildly basic conditions of the ferrocyanide route prevent this.
| Component | Legacy Route (Area %) | New Route (Area %) |
| Target Nitrile | 94.5% | 99.2% |
| Starting Material | 1.2% | < 0.1% |
| Hydrolysis (Amide) | 3.8% | Not Detected |
| Dimer/Polymer | 0.5% | 0.7% |
B. Safety & Scalability[2]
-
Toxicity: K₄[Fe(CN)₆] has an LD50 of 6400 mg/kg (Rat, oral), compared to 6.4 mg/kg for NaCN. This 1000-fold reduction in toxicity allows for safer handling and lower insurance/transportation costs.
-
Exotherm Control: The biphasic nature of the new route acts as a heat sink, moderating the reaction temperature and preventing thermal runaways common in DMSO.
Conclusion
The validation data confirms that the Copper-Catalyzed Ferrocyanide Route is the superior method for synthesizing this compound. It addresses the critical safety flaws of the legacy NaCN/DMSO process while delivering higher yields and superior purity. For drug development professionals, this route represents a "drop-in" replacement that aligns with Green Chemistry Principle #3 (Less Hazardous Chemical Syntheses).
References
-
Preparation of 2-fluoro-5-trifluoromethyl benzyl cyanide. (Legacy Halogenation/Cyanation). Patsnap Patent Search. Retrieved from [Link]
- Method for synthesizing benzyl cyanide compound by using benzyl chloride compound. (Cu-Catalyzed Ferrocyanide Method). Google Patents (CN102381918A).
-
Synthesis of 2-fluoro-α-methylbenzyl cyanide. (Legacy DMSO/NaCN Method). PrepChem. Retrieved from [Link]
-
Synthesis of phenylacetonitrile. (PTC/Catalytic Comparison). PrepChem. Retrieved from [Link]
Sources
Cost-benefit analysis of different synthetic pathways to 2-Fluoro-5-methylphenylacetonitrile
Executive Summary
2-Fluoro-5-methylphenylacetonitrile (CAS: 64414-29-5) is a specialized fluorinated building block, distinct from the widely cited Olaparib intermediate (2-fluoro-5-formylbenzonitrile). It serves as a critical scaffold for synthesizing pharmaceutical candidates targeting poly(ADP-ribose) polymerases (PARP) and other enzyme inhibitors where a specific metabolic stability profile is required.
This guide evaluates three synthetic pathways ranging from laboratory-scale convenience to industrial scalability.
-
Recommendation for R&D: Pathway A (Direct Cyanation) is superior for gram-scale synthesis due to speed, despite high raw material costs.
-
Recommendation for Process Development: Pathway B (Reductive Functionalization from Aldehyde) offers the best balance of cost, purity, and scalability, avoiding the regioselectivity issues of radical halogenation.
-
Recommendation for Green Chemistry: Pathway C (Ferrocyanide Substitution) eliminates the use of free cyanide salts, significantly reducing safety overhead.
Technical Profile
-
IUPAC Name: 2-(2-Fluoro-5-methylphenyl)acetonitrile
-
CAS Number: 64414-29-5
-
Molecular Formula: C₉H₈FN
-
Molecular Weight: 149.17 g/mol
-
Key Structural Features: Ortho-fluorine provides metabolic resistance; meta-methyl group offers a vector for hydrophobic interactions.
Pathway Analysis & Comparison
Pathway A: Direct Cyanation of Benzyl Halide (The "R&D" Route)
This route utilizes commercially available 2-Fluoro-5-methylbenzyl bromide . It is a single-step nucleophilic substitution. While operationally simple, the high cost of the specific benzyl bromide precursor limits this to small-scale (<10g) batches.
-
Mechanism: SN2 Nucleophilic Substitution.[1]
-
Reagents: NaCN or KCN, 18-Crown-6 (catalyst), Acetonitrile or DMSO.
-
Pros: Single step, high conversion (>90%), minimal workup.
-
Cons: Precursor is expensive (~$20/g); handling of free cyanide.
Pathway B: The "Aldehyde" Route (The "Scale-Up" Route)
For quantities >100g, buying the benzyl bromide is uneconomical. This pathway starts from the cheaper 2-Fluoro-5-methylbenzaldehyde . It involves reduction to the alcohol, conversion to the chloride/bromide, and subsequent cyanation.
-
Step 1: Reduction (NaBH₄/MeOH) → 2-Fluoro-5-methylbenzyl alcohol.
-
Step 2: Halogenation (SOCl₂ or PBr₃) → 2-Fluoro-5-methylbenzyl halide.
-
Step 3: Cyanation (NaCN, PTC conditions).
-
Pros: Low raw material cost; high overall yield (~75-80%); avoids regioselectivity issues of toluene bromination.
-
Cons: Three distinct chemical steps; handling of thionyl chloride and cyanide.
Pathway C: Green Cyanation (The "Safety" Route)
To mitigate the risks of NaCN, this route employs Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source, catalyzed by Palladium or performed under high-temperature solvothermal conditions.
-
Mechanism: Pd-catalyzed cyanation or thermal ligand exchange.
-
Reagents: K₄[Fe(CN)₆], Pd(OAc)₂, Na₂CO₃, DMAc.
-
Pros: Non-toxic solid cyanide source; environmentally benign; "Green" process certification friendly.
-
Cons: Higher catalyst cost; requires high temperatures (120-140°C); purification of metal residues required.
Cost-Benefit Analysis Matrix
| Metric | Pathway A: Direct Cyanation | Pathway B: From Aldehyde (Recommended) | Pathway C: Green Cyanation |
| Step Count | 1 | 3 | 1 (from Bromide) |
| Est. Raw Material Cost | High ( | Low ($) | Medium ( |
| Overall Yield | 90-95% | 75-82% | 80-85% |
| Safety Profile | High Risk (Free CN⁻) | High Risk (SOCl₂, Free CN⁻) | Low Risk (Bound CN⁻) |
| Purification Effort | Low (Crystallization/Distillation) | Medium (Extraction x3) | High (Metal Scavenging) |
| Scalability | Poor (Cost limited) | Excellent | Good |
Detailed Experimental Protocols
Protocol for Pathway B: Scale-Up Synthesis from Benzaldehyde
Step 1: Reduction to Alcohol
-
Setup: 1L 3-neck round-bottom flask (RBF) with mechanical stirrer and thermometer.
-
Reaction: Dissolve 2-Fluoro-5-methylbenzaldehyde (50.0 g, 362 mmol) in Methanol (250 mL). Cool to 0°C.
-
Addition: Add NaBH₄ (13.7 g, 362 mmol) portion-wise over 30 mins, maintaining temp <10°C.
-
Workup: Stir 1h at RT. Quench with 1N HCl (caution: H₂ evolution). Concentrate MeOH. Extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.
-
Result: ~49 g (96%) of clear oil (Alcohol).
Step 2: Chlorination
-
Setup: 500 mL RBF with reflux condenser and caustic scrubber.
-
Reaction: Dissolve Alcohol (49 g) in DCM (200 mL). Add catalytic DMF (0.5 mL).
-
Addition: Add Thionyl Chloride (SOCl₂) (30 mL, 1.2 eq) dropwise at 0°C.
-
Process: Reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Evaporate solvent and excess SOCl₂ under reduced pressure. Dissolve residue in Toluene, wash with sat. NaHCO₃. Dry and concentrate.
-
Result: ~52 g (94%) of Benzyl Chloride (Yellow oil).
Step 3: Phase-Transfer Catalyzed Cyanation[1]
-
Setup: 1L RBF with vigorous mechanical stirring (Crucial for PTC).
-
Reagents: Dissolve NaCN (18.6 g, 380 mmol) in Water (100 mL). Dissolve Benzyl Chloride (52 g, 328 mmol) in Toluene (150 mL).
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (2.1 g, 2 mol%).
-
Reaction: Mix phases and heat to 60°C with vigorous stirring (1000 rpm) for 4-6 hours.
-
Safety Note: Do not acidify the waste stream! Treat aqueous waste with bleach (NaOCl) to destroy cyanide.
-
Workup: Separate layers. Wash organic layer with water (2x) and brine.
-
Purification: Vacuum distillation (bp ~110°C @ 2 mmHg) or crystallization from Hexane/EtOAc if solid.
-
Final Yield: ~40-42 g (82% for step 3).
Pathway Visualization
Caption: Comparative flow of synthetic routes. Pathway B provides the most robust supply chain logic, converting the abundant aldehyde to the nitrile via a 3-step sequence.
References
-
GuideChem. (2020). Preparation of 2-Fluoro-5-formylbenzonitrile and related intermediates.[2]Link (Provides context on related Olaparib intermediates and cyanation conditions).
-
Organic Syntheses. (1941). α-Phenylacetoacetonitrile and General Cyanation Procedures. Org.[1][3] Synth. Coll. Vol. 2, p. 391. Link (Foundational protocol for benzyl halide cyanation).
-
BenchChem. (2025).[1][4] Synthesis of 2-Phenylacetonitrile from Benzyl Chloride: Troubleshooting and Optimization.Link (Detailed PTC protocols for phenylacetonitriles).
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound derivatives.[5]Link (Safety and handling data).
-
ScienceMadness. (2017). Phenylacetonitrile from Phenylalanine and Alternative Routes.Link (Discussion on non-classical synthesis routes).
Sources
Spectroscopic Differentiation of 2-Fluoro-5-methylphenylacetonitrile and its Isomers
Executive Summary
In the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs), 2-Fluoro-5-methylphenylacetonitrile is a critical intermediate. However, its synthesis via nucleophilic substitution of benzyl halides often yields structurally similar impurities that are difficult to distinguish by low-resolution MS alone.
This guide provides a definitive spectroscopic framework to differentiate the target molecule from its two most common "isomeric" interferences:
-
2-Fluoro-5-methylbenzonitrile (Functional isomer/precursor byproduct).
-
2-Fluoro-4-methylphenylacetonitrile (Regioisomer from starting material impurity).
Structural Analysis & Isomer Landscape
Understanding the exact connectivity is the prerequisite for interpreting the spectra.
| Compound | Target Molecule | Functional Analog (Impurity A) | Regioisomer (Impurity B) |
| Name | This compound | 2-Fluoro-5-methylbenzonitrile | 2-Fluoro-4-methylphenylacetonitrile |
| Structure | Ar-CH₂-CN | Ar-CN | Ar-CH₂-CN |
| Formula | C₉H₈FN | C₈H₆FN | C₉H₈FN |
| Key Feature | Cyanomethyl group (-CH₂CN) | Cyano group directly on ring | Methyl group at position 4 |
| Origin | Desired Product | Over-oxidation or wrong starting material | Impurity in toluene starting material |
Comparative Spectroscopy: The Decision Matrix
Proton NMR ( H NMR) – The Primary Filter
The presence of the methylene spacer (-CH₂-) is the definitive "Go/No-Go" signal for the target.
Solvent: CDCl₃ at 298 K (Recommended for resolution of benzylic protons).
| Signal | Target (2-F-5-Me-phenylacetonitrile) | Benzonitrile Analog (Impurity A) | Regioisomer (2-F-4-Me) |
| Benzylic (-CH₂-) | Diagnostic Singlet (or fine d) at 3.70 – 3.85 ppm | ABSENT | Singlet at 3.70 – 3.85 ppm |
| Methyl (-CH₃) | Singlet at ~2.32 ppm | Singlet at ~2.45 ppm (Deshielded by CN) | Singlet at ~2.35 ppm |
| Aromatic Region | 3 protons (6.9 – 7.4 ppm) | 3 protons (shifted downfield due to Ar-CN) | 3 protons (Different coupling pattern) |
Technical Insight: The benzylic methylene protons in the target may appear as a fine doublet (
Hz) due to long-range coupling with the ortho-fluorine (). In the benzonitrile impurity, this signal is strictly absent.
Fluorine NMR ( F NMR) – The Regio-Resolver
When distinguishing the target from its regioisomer (where the methyl group moves),
-
Target (2-F, 5-Me): The Fluorine is para to a proton (H5 is Me-substituted, so F is para to H4).
-
Regioisomer (2-F, 4-Me): The Fluorine is para to the Methyl group.
| Parameter | Target (2-F-5-Me) | Regioisomer (2-F-4-Me) |
| Chemical Shift | ||
| Coupling Pattern | Multiplet (dt or ddd) Large | Quartet-like multiplet Additional coupling to Methyl protons ( |
Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR provides a quick check for the nitrile environment.
-
Target (Aliphatic Nitrile):
appears at 2240–2255 cm⁻¹ (Weak to Medium intensity). -
Impurity A (Aromatic Nitrile):
appears at 2220–2235 cm⁻¹ (Stronger intensity due to conjugation with the ring).
Experimental Protocol: Step-by-Step Characterization
To ensure rigorous identification, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Solvent Selection: Use CDCl₃ (99.8% D) + 0.03% TMS. Avoid DMSO-d6 initially as solvent viscosity can broaden the critical benzylic coupling.
-
Concentration: Prepare a 10-15 mg/mL solution. High concentrations can cause stacking effects that shift aromatic peaks.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., NaBr/KBr from synthesis) which can distort baselines.
Phase 2: Acquisition Parameters
-
1H NMR: 16 scans, relaxation delay (D1)
3.0 sec to ensure integration accuracy of the benzylic protons. -
19F NMR: Run without proton decoupling first to observe the splitting pattern, then with decoupling (19F{1H}) to confirm the chemical shift.
-
13C NMR (Optional): Acquire if 1H is ambiguous. Look for the aliphatic CH₂ carbon at ~23 ppm (Target) vs. no aliphatic CH₂ (Benzonitrile).
Decision Logic & Workflow (Visualization)
The following diagrams illustrate the logical flow for distinguishing these compounds.
Diagram 1: Analytical Decision Tree
Caption: Logical workflow for distinguishing the target molecule from functional and regio-isomers using 1H and 19F NMR.
Diagram 2: 1H NMR Coupling Mechanism (Target)
Caption: Coupling connectivity in this compound. The Fluorine atom splits aromatic protons and the benzylic CH2.
Summary Data Table
| Feature | Target Molecule | Benzonitrile Analog | Regioisomer (4-Me) |
| Formula | C₉H₈FN | C₈H₆FN | C₉H₈FN |
| MW | 149.17 g/mol | 135.14 g/mol | 149.17 g/mol |
| 1H NMR (Benzylic) | ~3.78 ppm (s) | None | ~3.78 ppm (s) |
| 19F NMR Shift | ~ -117 ppm | ~ -105 to -110 ppm | ~ -114 ppm |
| IR (CN Stretch) | ~2250 cm⁻¹ | ~2230 cm⁻¹ | ~2250 cm⁻¹ |
| Mass Spec (M+) | 149 | 135 | 149 |
References
-
Synthesis of Phenylacetonitriles
- Title: "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide...
- Source: PMC / NIH
-
URL:[Link]
- Fluorine Coupling Constants (General Principles)
-
NMR Solvent Data & Impurities
- Title: "NMR Chemical Shifts of Trace Impurities: Common Labor
- Source: Organometallics (via Pitt.edu)
-
URL:[Link]
-
Benzonitrile vs.
- Title: "The infrared spectra of nitriles and rel
- Source: PubMed / Astrophys J.
-
URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
